5-chloro-3-cyclopropyl-1H-1,2,4-Triazole
Description
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVEKRHRRGFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Initial Synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Abstract: This document provides an in-depth technical guide for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The guide outlines two primary synthetic strategies, proceeding via key triazole intermediates: 3-cyclopropyl-1H-1,2,4-triazol-5-amine and 3-cyclopropyl-1H-1,2,4-triazol-5-ol. Each section details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, ensuring a reproducible and logically sound methodology.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule, this compound, is best approached by considering the late-stage introduction of the C5-chloro substituent. This functional group can be reliably installed from two common and stable precursors: a 5-amino group or a 5-hydroxy (triazolone) group. This leads to two distinct and viable synthetic pathways.
-
Pathway A: The Sandmeyer Approach. This classic transformation involves the diazotization of a 5-amino-1,2,4-triazole intermediate, followed by a copper(I) chloride-mediated substitution. The Sandmeyer reaction is a robust method for introducing halogens onto aromatic and heteroaromatic rings.[1]
-
Pathway B: The Deoxychlorination Approach. This pathway utilizes the corresponding 5-hydroxy-1,2,4-triazole (which exists in tautomeric equilibrium with its triazolone form). The hydroxyl group is converted to a chloro group using standard deoxychlorination reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Both pathways converge on the necessity of first constructing the 3-cyclopropyl-1,2,4-triazole core, which originates from a readily available cyclopropane-based building block.
Figure 1: Retrosynthetic analysis of this compound.
Synthesis of the 3-Cyclopropyl-1,2,4-Triazole Core
The foundational step for both proposed pathways is the construction of the substituted triazole ring. This is efficiently achieved through the cyclocondensation of a cyclopropane carbonyl derivative. The synthesis begins with the preparation of a suitable cyclopropane synthon.
Preparation of Cyclopropanecarbonitrile
Cyclopropanecarbonitrile is a versatile precursor that can be readily converted to other necessary derivatives. A common and effective industrial method involves the intramolecular cyclization of 4-chlorobutyronitrile under basic conditions.[2][3]
Experimental Protocol: Synthesis of Cyclopropanecarbonitrile
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel.
-
Reaction Initiation: To the flask, add dimethyl sulfoxide (DMSO). Heat the solvent to approximately 80°C.
-
Reagent Addition: Over a period of 2-3 hours, add a mixture of 4-chlorobutyronitrile and powdered sodium hydroxide (NaOH) to the heated DMSO. Maintain the temperature at 80-90°C. The use of solid NaOH and an aprotic solvent drives the intramolecular cyclization.[2][4]
-
Reaction Monitoring & Workup: After the addition is complete, maintain the temperature for an additional hour. The reaction can be monitored by Gas Chromatography (GC). Upon completion, cool the mixture to room temperature.
-
Isolation: Neutralize the mixture with concentrated HCl. The product can be isolated by azeotropic distillation with water.[3] The resulting nitrile is then dried and can be used in the next step.
Pathway A: Synthesis of 3-Cyclopropyl-1H-1,2,4-triazol-5-amine
This intermediate is synthesized via the reaction of a cyclopropanecarboxylic acid derivative with aminoguanidine hydrochloride. The nitrile can be hydrolyzed to the corresponding carboxylic acid, which is then used directly.
Experimental Protocol: Hydrolysis and Cyclocondensation
-
Hydrolysis of Nitrile: Heat cyclopropanecarbonitrile with a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH solution) to hydrolyze the nitrile to cyclopropanecarboxylic acid.[5] Isolate and purify the acid.
-
Cyclocondensation: In a suitable solvent such as ethanol or water, mix cyclopropanecarboxylic acid and aminoguanidine hydrochloride.[6][7]
-
Reaction: Heat the mixture to reflux. The reaction proceeds through an initial condensation to form an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 5-amino-1,2,4-triazole ring.
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and recrystallized to achieve high purity.
Pathway B (Alternative): Synthesis of 3-Cyclopropyl-1H-1,2,4-triazol-5-ol
This alternative intermediate is prepared similarly, using a reagent that provides a carbonyl group at the C5 position.
Experimental Protocol: Synthesis via Semicarbazide
-
Hydrazide Formation: React cyclopropanecarboxylic acid (or its methyl/ethyl ester) with hydrazine hydrate to form cyclopropanecarboxylic acid hydrazide.
-
Thiosemicarbazide Intermediate: Treat the resulting hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide intermediate.[8]
-
Cyclization: Induce intramolecular cyclization of the thiosemicarbazide under basic conditions (e.g., sodium hydroxide solution) with heating. This initially forms the 5-thiol triazole.[8]
-
Conversion to 5-ol (Optional Direct Route): A more direct route involves reacting the cyclopropanecarboxylic acid hydrazide with urea or potassium cyanate under heating, which promotes cyclization to the 3-cyclopropyl-1H-1,2,4-triazol-5-ol.
Final Chlorination Step: Synthesis of the Target Compound
With the key triazole intermediates in hand, the final step is the introduction of the chlorine atom at the 5-position.
From 5-Amine via Sandmeyer Reaction
This method is a cornerstone of aromatic chemistry for converting amino groups to a wide variety of substituents, including halogens.[1] The process is a one-pot, two-step sequence.
Causality of Experimental Choices:
-
Low Temperature (-5 to 0°C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization is critical for safety and yield.
-
Acidic Medium (HCl): The acid serves two purposes: it protonates the amine, making it soluble, and it is the reactant for forming nitrous acid (HONO) from sodium nitrite.
-
Copper(I) Catalyst: Cu(I) facilitates the single-electron transfer (SET) mechanism that initiates the radical substitution, which is far more efficient than the uncatalyzed decomposition of the diazonium salt.[9]
Figure 2: Experimental workflow for the Sandmeyer chlorination.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 3-cyclopropyl-1H-1,2,4-triazol-5-amine in concentrated hydrochloric acid and cool the solution to between -5 and 0°C using an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Ensure the temperature does not rise above 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Copper Catalyst: In a separate flask, dissolve copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Value | Rationale |
| Temperature | -5 to 5°C | Prevents decomposition of the unstable diazonium salt. |
| NaNO₂ Equivalents | 1.05 - 1.1 | A slight excess ensures complete diazotization. |
| CuCl Equivalents | 1.1 - 1.5 (catalytic to stoichiometric) | Ensures efficient radical-mediated substitution. |
| Typical Yield | 60 - 80% | Dependent on purity of starting material and temperature control. |
From 5-ol via Deoxychlorination
This method is often high-yielding and straightforward, though it requires handling corrosive reagents. Phosphorus oxychloride (POCl₃) is a common and effective choice.
Experimental Protocol: Deoxychlorination
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place 3-cyclopropyl-1H-1,2,4-triazol-5-ol.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-dimethylaniline or triethylamine can be added as a catalyst and acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling, very carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.
-
Isolation: Neutralize the acidic aqueous solution with a base (e.g., NaOH or NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify as needed.
| Parameter | Recommended Value | Rationale |
| Reagent | Phosphorus Oxychloride (POCl₃) | Powerful and effective chlorinating/dehydrating agent. |
| Temperature | 100 - 110°C (Reflux) | Provides sufficient energy for the substitution reaction. |
| Additive | N,N-Dimethylaniline (optional) | Can accelerate the reaction and scavenge HCl byproduct. |
| Typical Yield | 75 - 95% | Generally a high-yielding transformation. |
Conclusion
The synthesis of this compound can be reliably achieved through two primary, well-established synthetic routes. The choice between the Sandmeyer reaction of the 5-amino precursor and the deoxychlorination of the 5-hydroxy precursor depends on reagent availability, safety considerations, and desired scale. The Sandmeyer route involves milder overall conditions but requires careful handling of potentially unstable diazonium intermediates. The deoxychlorination route is often higher yielding but involves highly corrosive and reactive reagents. Both pathways rely on the initial, efficient construction of the 3-cyclopropyl-1,2,4-triazole core from common cyclopropane building blocks.
References
- Process for the preparation of cyclopropanecarboxamide.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Method for artificially synthesizing cyclopropanecarbonitrile.
-
Sandmeyer reaction. Wikipedia. [Link]
-
Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Organic Chemistry Portal. [Link]
-
Cyclopropancarbonitril. Wikipedia (German). [Link]
-
Cyclopropanecarboxylic acid. Organic Syntheses. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. ResearchGate. [Link]
-
Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information (PMC). [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]
- 3. Cyclopropanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]
- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
5-chloro-3-cyclopropyl-1H-1,2,4-triazole reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an electron-deficient triazole core, a reactive C5-chloro leaving group, and a lipophilic cyclopropyl moiety, renders it a versatile scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive analysis of its reactivity, focusing on the principal transformation pathways including nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and illustrate the strategic application of this scaffold in the development of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged structure in pharmaceutical and agrochemical research, forming the core of numerous clinically significant agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The five-membered aromatic ring, with its three nitrogen atoms, is metabolically stable and acts as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets.[3]
The subject of this guide, this compound, emerges as a particularly valuable synthetic intermediate. The key to its utility lies in the electronic nature of the triazole ring. The carbon atoms in 1H-1,2,4-triazoles are π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack.[4] The presence of a chlorine atom at the C5 position capitalizes on this inherent reactivity, establishing it as an excellent electrophilic site for a variety of synthetic transformations. The cyclopropyl group at C3 provides a degree of lipophilicity and conformational rigidity that is often desirable in drug candidates.
This guide will dissect the reactivity of this scaffold, providing the causal logic behind its synthetic utility and empowering chemists to strategically incorporate it into their research programs.
Synthesis of the this compound Core
The construction of the 3,5-disubstituted 1,2,4-triazole ring system can be achieved through several established synthetic methodologies. A common and effective approach involves the cyclization of an N-acylamidrazone intermediate. For the specific synthesis of this compound, a plausible route begins with cyclopropanecarboxylic acid hydrazide.
The process can be generalized as follows:
-
Amide Formation: Reaction of cyclopropanecarboxylic acid hydrazide with a phosgene equivalent (e.g., triphosgene) or cyanogen bromide can generate a reactive intermediate.
-
Cyclization: Subsequent intramolecular cyclization, often under thermal conditions or with acid/base catalysis, leads to the formation of the 3-cyclopropyl-1,2,4-triazol-5-one precursor.
-
Chlorination: The final step involves the conversion of the triazolone to the target 5-chloro-1,2,4-triazole. This is typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
This synthetic sequence provides reliable access to the core scaffold, setting the stage for its diverse functionalization.
Core Reactivity Profile: A Hub for Molecular Diversification
The synthetic power of this compound stems from the reactivity of the C5-chloro substituent. This position is the primary site for introducing molecular diversity. The diagram below provides a high-level overview of its key reactive pathways.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNA_r)
The primary mode of reactivity is the displacement of the C5-chloride by a wide range of nucleophiles. The electron-withdrawing character of the triazole ring sufficiently activates the C5 position, facilitating an addition-elimination mechanism without the need for transition metal catalysis.
Mechanism: The reaction proceeds via a highly stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the nitrogen atoms of the triazole ring, lowering the activation energy for the reaction.
Caption: The addition-elimination mechanism for SNAr reactions.
This pathway is highly effective for introducing amine, alcohol, phenol, and thiol functionalities.
| Nucleophile Type | Reagent Example | Product Class | Typical Conditions |
| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 5-Amino-1,2,4-triazoles | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-150 °C |
| Oxygen | Alkoxides, Phenoxides (e.g., Sodium Methoxide, Potassium Phenoxide) | 5-Alkoxy/Aryloxy-1,2,4-triazoles | Base (e.g., NaH), Solvent (e.g., THF, Dioxane), 25-100 °C |
| Sulfur | Thiolates (e.g., Sodium Thiomethoxide) | 5-Thioether-1,2,4-triazoles | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), 25-80 °C |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds, which are challenging via traditional SNAr, palladium-catalyzed cross-coupling reactions are indispensable. These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of aryl, heteroaryl, alkynyl, and substituted amino groups.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloro-triazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is particularly useful for synthesizing bi-aryl and heteroaryl-aryl structures, which are common motifs in drug molecules.[5]
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the chloro-triazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: While many amines can be introduced via SNAr, this palladium-catalyzed reaction allows for the coupling of less nucleophilic amines or amides under milder conditions than those often required for thermal SNAr.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Class |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 5-Aryl/Heteroaryl-1,2,4-triazoles |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-1,2,4-triazoles |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃ / Xantphos | 5-Amino/Amido-1,2,4-triazoles |
N-H Functionalization
The triazole ring contains an acidic proton (pKa ≈ 10.26) that can be readily removed by a base, allowing for electrophilic substitution on the ring nitrogen atoms.[4] Alkylation or acylation can occur, but often results in a mixture of N1 and N2 isomers (and N4 if unsubstituted at C3/C5). The regioselectivity of these reactions is influenced by the nature of the electrophile, the base, the solvent, and the substitution pattern on the triazole ring. Careful reaction design is necessary to control the outcome.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound is demonstrated by its application in synthesizing molecules with significant biological activity. The ability to easily install diverse functionalities at the C5 position allows for rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] The 1,2,4-triazole core is a key component in numerous approved drugs, and derivatives synthesized from this scaffold are frequently investigated as potential therapeutics.[3][7]
Workflow Example: A common workflow in a drug discovery campaign might involve synthesizing the chloro-triazole core and then creating a library of analogs for biological screening.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 5-alkylvinyl-1,2,4-triazole nucleosides: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9), a heterocyclic compound with significant potential in agrochemical and pharmaceutical research. While direct literature on this specific molecule is limited, this document synthesizes information from structurally related 1,2,4-triazole derivatives to infer its chemical properties, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the applications of this compound.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, including antifungal, anticonvulsant, and herbicidal activities.[1][3] The compound this compound incorporates key structural features—a chloro group, a cyclopropyl moiety, and the triazole core—that suggest its potential as a bioactive molecule. The strategic placement of these functional groups can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Physicochemical Properties
Based on its structure, the key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1279219-26-9 | [4] |
| Molecular Formula | C₅H₆ClN₃ | ChemicalBook[4] |
| Molecular Weight | 143.57 g/mol | ChemicalBook[4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
Potential Biological Activities and Mechanisms of Action
The biological activities of this compound can be inferred from structurally analogous compounds. The presence of the triazole ring, combined with the chloro and cyclopropyl groups, suggests potential applications in two primary areas: agriculture and neurology.
Fungicidal Activity
Triazole-based compounds are a cornerstone of modern fungicides.[3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.
The structural similarity of this compound to known triazole fungicides, such as prothioconazole (which also contains a chlorocyclopropyl group), strongly suggests that it may exhibit fungicidal properties through a similar mechanism.[3]
Caption: Inferred fungicidal mechanism of this compound.
Anticonvulsant Activity
Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant properties.[1][5] A notable study on 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound with a similar chloro-substituted aryl group, identified its mechanism of action as the modulation of voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the generation and propagation of action potentials in neurons. By blocking these channels, the compound can reduce excessive neuronal firing, which is a hallmark of epileptic seizures.
Given the structural similarities, it is plausible that this compound could also exhibit anticonvulsant activity by targeting VGSCs in the central nervous system.
Caption: Postulated anticonvulsant mechanism via voltage-gated sodium channel blockade.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic pathway could involve the cyclization of a suitable thiosemicarbazide precursor or the reaction of a cyclopropyl-substituted intermediate with a source of the chloro-triazole ring.
Caption: A generalized workflow for the proposed synthesis of the target compound.
General Protocol for Biological Screening
-
Preparation of Fungal Cultures: Grow selected fungal strains (e.g., Fusarium graminearum, Aspergillus niger) on a suitable agar medium.
-
Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Assay: In a 96-well plate, add serial dilutions of the compound to a liquid growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of fungal spores.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Data Analysis: Measure the optical density to determine fungal growth inhibition and calculate the half-maximal effective concentration (EC₅₀).
-
Animal Acclimatization: Acclimate laboratory mice or rats to the experimental conditions.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined time, induce seizures using a standardized method, such as the maximal electroshock seizure (MES) test.
-
Observation: Observe the animals for the presence or absence of tonic-clonic seizures.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED₅₀).
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule. Based on the extensive research on related 1,2,4-triazole derivatives, this compound holds significant potential as a lead for the development of novel fungicides and anticonvulsant agents. Further research is warranted to elucidate its precise synthesis, mechanism of action, and biological activity spectrum. The experimental protocols outlined in this guide provide a framework for initiating such investigations.
References
- Current time information in Winnipeg, CA. (n.d.). Google.
-
1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms. (2021, March 25). PubMed. Retrieved January 19, 2026, from [Link]
- WO2021152509A1 - Agrochemical composition of triazoles. (n.d.). Google Patents.
-
Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4). National University of Pharmacy Institutional Repository. Retrieved January 19, 2026, from [Link]
-
The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 19, 2026, from [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017, July 18). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
- IL47457A - Producttion of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazole derivatives and novel 1-alkyl-1-cyanohydrazines as intermediates therefor. (n.d.). Google Patents.
-
Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- WO2014118753A1 - Triazole formulations. (n.d.). Google Patents.
- CN111567537A - Method for increasing yield by treatment with fungicidal compositions. (n.d.). Google Patents.
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (n.d.). Justia Patents. Retrieved January 19, 2026, from [Link]
Sources
- 1. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. WO2021152509A1 - Agrochemical composition of triazoles - Google Patents [patents.google.com]
- 4. This compound | 1279219-26-9 [chemicalbook.com]
- 5. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
An In-Depth Technical Guide to the Molecular Structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] This guide will delve into the synthetic pathways, detailed spectroscopic characterization, and potential therapeutic applications of this specific derivative, offering a critical resource for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry.[1][3] Compounds incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][4][5] The metabolic stability of the triazole ring further enhances its appeal in drug design, contributing to improved pharmacokinetic profiles.
The subject of this guide, this compound, combines the established triazole core with two key substituents: a chloro group and a cyclopropyl ring. The chloro group, a common halogen substituent in drug molecules, can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclopropyl group, a small, strained ring, is often introduced to enhance potency, improve metabolic stability, and fine-tune the conformational properties of a molecule. The strategic combination of these functionalities suggests a high potential for this compound as a lead structure in drug discovery programs.
Synthesis and Structural Elucidation
Figure 1: A plausible synthetic pathway for this compound.
2.1. Spectroscopic Characterization
The definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. Although specific spectral data for this compound is not publicly available, this section outlines the expected spectroscopic characteristics based on the analysis of similar 1,2,4-triazole derivatives. Commercial suppliers of this compound indicate the availability of NMR, HPLC, and LC-MS data.[7]
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons and the N-H proton of the triazole ring. The cyclopropyl protons will likely appear as a set of complex multiplets in the upfield region (typically 0.5-1.5 ppm). The methine proton of the cyclopropyl group will be further downfield than the methylene protons. The N-H proton of the triazole ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, likely appearing in the downfield region (13-15 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The two carbon atoms of the triazole ring are expected to have chemical shifts in the aromatic region (typically 140-160 ppm). The carbons of the cyclopropyl group will appear in the upfield region. The methine carbon will be at a lower field than the methylene carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole C3 | - | ~155-165 |
| Triazole C5 | - | ~140-150 |
| Cyclopropyl CH | Multiplet, ~1.5-2.0 | ~5-15 |
| Cyclopropyl CH₂ | Multiplet, ~0.5-1.5 | ~5-15 |
| Triazole NH | Broad singlet, ~13-15 | - |
2.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₅ClN₄), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak). Fragmentation patterns would likely involve the loss of the cyclopropyl group, the chloro group, and cleavage of the triazole ring.
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (triazole) | 3100-3300 (broad) |
| C-H stretch (cyclopropyl) | 2900-3100 |
| C=N stretch (triazole ring) | 1600-1650 |
| N-N stretch (triazole ring) | 1400-1500 |
| C-Cl stretch | 600-800 |
Tautomerism in this compound
Substituted 1H-1,2,4-triazoles can exist in different tautomeric forms. For this compound, two principal tautomers are possible: the 1H- and 4H-tautomers. The relative stability of these tautomers is influenced by the nature and position of the substituents. Theoretical and experimental studies on similar chloro-substituted 1,2,4-triazoles suggest that the 1H-tautomer is generally more stable.[3]
Figure 2: Tautomeric forms of this compound. Note: The image source is a placeholder and would ideally be replaced with a custom-drawn structure.
Potential Applications in Drug Development
The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. The presence of the cyclopropyl and chloro substituents in this compound suggests several promising avenues for its application in drug discovery.
4.1. Antifungal and Antibacterial Agents
Many clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.[1] These drugs typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The structural features of this compound make it a candidate for development as a novel antifungal agent. Similarly, numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria.[2][4]
4.2. Anticancer Agents
The 1,2,4-triazole nucleus is also found in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key cellular processes. Further investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.
4.3. Other Therapeutic Areas
The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) applications.[3] The specific substitution pattern of this compound may confer unique pharmacological properties that could be exploited for the development of novel drugs in these areas.
Conclusion and Future Perspectives
This compound is a molecule with significant potential in the field of drug discovery. Its structural features, combining the privileged 1,2,4-triazole core with strategic cyclopropyl and chloro substituents, make it an attractive candidate for further investigation. While this guide provides a comprehensive overview based on existing knowledge of related compounds, the lack of specific, published experimental data for this molecule highlights a clear opportunity for future research.
The immediate priorities for advancing our understanding of this compound should be the development and publication of a detailed and optimized synthetic protocol, followed by a thorough spectroscopic characterization to provide a definitive structural proof. Subsequent biological screening against a wide range of targets, including fungal and bacterial pathogens, as well as various cancer cell lines, will be crucial in uncovering its therapeutic potential. Such studies will not only illuminate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the expansive and pharmacologically rich family of 1,2,4-triazole derivatives.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. Available at: [Link]
-
MDPI. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]
-
National Institutes of Health (NIH). (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Advances in synthetic approach to and antifungal activity of triazoles. Available at: [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available at: [Link]
-
ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]
-
ResearchGate. (2013). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Available at: [Link]
-
PubMed. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]
-
ResearchGate. (2014). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Available at: [Link]
-
PubChem. 5-Chloro-1H-1,2,3-triazole. Available at: [Link]
-
CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]
- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4]triazoles. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 7. 1279219-26-9|this compound|BLD Pharm [bldpharm.com]
fundamental reactions of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Fundamental Reactions of 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole
Abstract: The this compound scaffold is a pivotal building block in modern medicinal chemistry. Its unique combination of a metabolically stable cyclopropyl group and a versatile chloro leaving group on an aromatic, electron-deficient triazole ring makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the core reactions of this molecule, grounded in established chemical principles. We will dissect the causality behind experimental choices for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols and mechanistic diagrams are provided to serve as a practical and authoritative resource for leveraging this powerful scaffold in synthetic applications.
The 1,2,4-triazole ring is a five-membered heterocycle that has earned the status of a "privileged structure" in drug discovery.[1] Its unique physicochemical properties, including metabolic stability, a capacity for hydrogen bonding as both donor and acceptor, and its function as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] This has led to the successful development of numerous therapeutic agents with antifungal, anticancer, antiviral, and antibacterial activities.[3][4]
The incorporation of a cyclopropyl moiety at the C3 position further enhances the scaffold's desirability. This small, strained ring introduces conformational rigidity and is known to improve metabolic stability by blocking potential sites of oxidation. The true synthetic versatility of the title compound, however, lies in the chloro-substituent at the C5 position. The electron-deficient nature of the 1,2,4-triazole ring makes this position highly susceptible to displacement, opening a gateway to a vast chemical space through a variety of fundamental reactions.[5]
Proposed Synthesis of the Core Scaffold
While specific literature for the direct synthesis of this compound is sparse, a reliable route can be extrapolated from established triazole synthesis methodologies, such as the Einhorn-Brunner or Pellizzari reactions.[5] A plausible modern approach involves the cyclization of an activated cyclopropyl-containing precursor.
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis of 3-Cyclopropyl-1,2,4-triazol-5-ol (Precursor)
-
Activation: To a stirred solution of cyclopropanecarboxamide (1.0 eq) in anhydrous toluene, slowly add phosphorus pentachloride (PCl₅, 1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Amidrazone Formation: Cool the mixture to 0 °C and cautiously add a solution of hydrazine hydrate (2.0 eq) in ethanol. Stir at room temperature overnight.
-
Cyclization: Filter the resulting solid and resuspend in a suitable solvent like dioxane. Add triphosgene (0.5 eq) portion-wise and heat the mixture to 100 °C for 4-6 hours.
-
Work-up: After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the triazol-ol precursor.
-
Chlorination: The dried precursor (1.0 eq) is heated in excess phosphorus oxychloride (POCl₃) at 110 °C for 12 hours. The excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water to precipitate the final product, this compound.
Core Reactivity: Functionalization at the C5 Position
The primary locus of reactivity is the C5 carbon, where the chloro atom serves as an excellent leaving group. This enables two major classes of transformative reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrogen atoms in the triazole ring stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles.[5][6] This reaction is typically performed under basic conditions to either generate the nucleophile in situ or to neutralize the HCl byproduct.
Caption: General mechanism for SNAr at the C5 position.
This reaction allows for the straightforward introduction of diverse functional groups, as summarized in the table below.
| Nucleophile Type | Reagent Example | Functional Group Introduced | Potential Application |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Modulate solubility, H-bond acceptor |
| S-Nucleophiles | Sodium Thiomethoxide (NaSMe) | Methylthio (-SCH₃) | Core for further oxidation, metal binding |
| N-Nucleophiles | Benzylamine (BnNH₂) | Benzylamino (-NHBn) | Vector for further elaboration, H-bond donor |
| N-Nucleophiles | Sodium Azide (NaN₃) | Azido (-N₃) | Precursor for "click" chemistry, amines |
Representative Protocol: Synthesis of 5-Amino-3-cyclopropyl-1H-1,2,4-triazole Derivative
-
Setup: In a sealed pressure vessel, combine this compound (1.0 eq), the desired primary or secondary amine (e.g., morpholine, 1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-amino-substituted triazole.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds with more complex fragments, palladium-catalyzed cross-coupling reactions are indispensable tools. The C5-Cl bond of the triazole is sufficiently activated to participate in these catalytic cycles.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This methodology enables access to a broad range of biaryl, vinyl, and alkyl-substituted triazoles, which are common motifs in bioactive molecules.[7][8]
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd₂(dba)₃, Xantphos or BINAP |
| Stille | Organostannane | C-C | Pd(PPh₃)₄ |
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere for 8-16 hours until the starting material is consumed.
-
Work-up: Cool the reaction, filter through a pad of celite to remove the catalyst, and dilute the filtrate with water.
-
Purification: Extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by flash chromatography to afford the C5-aryl-substituted triazole.
Reactivity of the Triazole Ring Nitrogens
The N-H proton of the 1H-1,2,4-triazole is acidic (pKa ≈ 10.26) and can be deprotonated to form a triazolate anion.[5] This anion can then be functionalized via alkylation or arylation, although regioselectivity can be a challenge. Alkylation can occur at the N1, N2, or N4 positions, with the outcome often depending on the alkylating agent, base, and solvent conditions.[5]
Caption: Potential regioisomers from N-alkylation reactions.
Generally, alkylation under basic conditions with alkyl halides often favors the N1 position.[5] However, careful optimization and characterization are required to confirm the structure of the resulting isomer.
Application in Drug Discovery Workflows
The fundamental reactions described above form the basis of a powerful workflow for generating chemical libraries for high-throughput screening. Starting from a single, versatile core, medicinal chemists can rapidly access thousands of unique analogs with diverse physicochemical properties.
Caption: From core scaffold to hit compounds via parallel synthesis.
Conclusion
This compound is more than a simple heterocycle; it is a strategic platform for synthetic innovation. Its fundamental reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide reliable and high-yielding pathways to a vast array of complex derivatives. Understanding the principles and protocols governing its reactivity empowers chemists to rationally design and execute synthetic campaigns, accelerating the discovery of novel therapeutic agents and functional molecules. This guide serves as a foundational resource, encouraging the scientific community to further explore and exploit the immense potential of this versatile chemical scaffold.
References
-
Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate. Available at: [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. National Institutes of Health. Available at: [Link]
-
Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Technion. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
-
Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]
solubility of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest due to its structural motifs common in medicinal chemistry.[1][2] We will explore theoretical solubility predictions based on molecular structure, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the critical factors influencing solubility. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable, field-proven methodologies.
Introduction: The Critical Role of Solubility
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds. This family is a structural fragment in numerous well-known drugs, including antifungal and anticancer agents.[1] The unique combination of a polar triazole ring, a nonpolar cyclopropyl group, and an electronegative chloro substituent creates a molecule with complex solubility behavior.
Accurate solubility data is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which allows for efficient molecular collision and reaction.
-
Purification Processes: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.[3]
-
Formulation Development: For a compound to be a viable drug candidate, its solubility in physiological media and various formulation excipients must be thoroughly characterized.
-
Analytical Method Development: Techniques such as HPLC and NMR require the analyte to be fully dissolved for accurate quantification.[4]
This guide provides the theoretical framework and practical steps to systematically evaluate the solubility of this specific triazole derivative.
Physicochemical Profile and Theoretical Solubility Prediction
The structure of a molecule dictates its properties, including solubility. A qualitative prediction of solubility can be made by analyzing the key functional groups of this compound.
-
1,2,4-Triazole Ring: This is a polar aromatic heterocycle containing three nitrogen atoms.[5][6] The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This imparts a degree of polarity and potential solubility in polar solvents. Parent 1,2,4-triazole is known to be very soluble in water and other polar organic solvents.[7]
-
Cyclopropyl Group: This is a small, nonpolar, aliphatic ring. It contributes hydrophobic character to the molecule, which will favor solubility in nonpolar organic solvents.
-
Chloro Group: The chlorine atom is electronegative, creating a dipole moment. However, its overall contribution to polarity is moderate. Halogenated compounds often exhibit good solubility in solvents of intermediate polarity like dichloromethane.
The "Like Dissolves Like" Principle: This fundamental rule states that a solute will dissolve best in a solvent that has a similar polarity.[8][9] Based on its hybrid structure, this compound is expected to exhibit:
-
Low solubility in highly nonpolar solvents (e.g., hexane) due to the polar triazole ring.
-
Low to moderate solubility in highly polar protic solvents (e.g., water, methanol) due to the nonpolar cyclopropyl group.
-
Good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) that can accommodate both the polar and nonpolar regions of the molecule.
Baseline Solubility Data: 1H-1,2,4-Triazole
| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | Ethyl Acetate |
| 283.15 | 0.0381 | 0.0279 | 0.0232 | 0.0031 |
| 293.15 | 0.0485 | 0.0363 | 0.0305 | 0.0044 |
| 303.15 | 0.0614 | 0.0469 | 0.0398 | 0.0062 |
| 313.15 | 0.0772 | 0.0601 | 0.0515 | 0.0086 |
| 323.15 | 0.0965 | 0.0766 | 0.0661 | 0.0118 |
| Data represents the mole fraction solubility (x₁) of 1H-1,2,4-triazole. Data extracted from the Journal of Chemical & Engineering Data.[3] |
Experimental Protocols for Solubility Determination
A tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative measurement, is the most efficient strategy.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid screening method to classify the compound's solubility in various solvents, guiding the selection of solvents for reactions, purification, and quantitative analysis.[10][11]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents. A common threshold defines "soluble" as >30 mg/mL.
Methodology:
-
Preparation: Dispense approximately 10 mg of this compound into a series of clean, dry, labeled vials or small test tubes.
-
Solvent Addition (Portion-wise): To the first vial, add the chosen solvent (e.g., Dichloromethane) in 0.1 mL increments.
-
Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Observation: Continue adding solvent up to a total volume of 1.0 mL. Record the volume at which the solid completely dissolves.
-
Classification:
-
Soluble: Dissolves completely in ≤0.3 mL of solvent.
-
Partially Soluble: A significant portion dissolves, but some solid remains even after adding 1.0 mL.
-
Insoluble: Little to no solid dissolves after adding 1.0 mL.
-
-
Repeat: Repeat steps 2-5 for a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
Causality and Insights:
-
Why portion-wise addition? This allows for a more granular observation of the dissolution process and helps to avoid underestimating solubility by adding too much solvent initially.
-
Why vigorous agitation? To overcome the activation energy barrier for dissolution and ensure the entire surface area of the solid is exposed to the solvent.
Caption: Workflow for Qualitative Solubility Assessment.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for obtaining precise solubility data. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium in the solvent, followed by analysis of the saturated supernatant.
Objective: To determine the exact saturation concentration (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed in the same temperature-controlled environment for at least 2 hours. This allows the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (this may be the same solvent or a mobile phase for analysis) to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[9]
-
Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
Trustworthiness & Self-Validation:
-
Why use excess solid? This is the defining principle of the method, ensuring that the solution is truly saturated and at equilibrium.
-
Why 24-72 hours? Many compounds, especially crystalline solids, dissolve slowly. This extended period is necessary to ensure the system has reached thermodynamic equilibrium, providing a true measure of solubility.
-
Why filtration? The presence of even microscopic solid particles in the aliquot will lead to a gross overestimation of solubility. Filtration is a critical, non-negotiable step.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. ijsr.net [ijsr.net]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability and versatile molecular interactions.[1][2][3] This guide provides an in-depth exploration of copper-catalyzed synthetic routes to 1,2,4-triazole derivatives, offering a powerful and versatile alternative to traditional multi-step methods.[4] We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer practical guidance on reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these efficient catalytic systems for the synthesis of novel chemical entities.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, hydrogen bonding capabilities, and resistance to metabolic degradation have designated it as a "privileged scaffold" in drug discovery.[1] This structural motif is found in numerous FDA-approved drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[3] The therapeutic landscape of 1,2,4-triazoles is remarkably broad, encompassing antifungal, antiviral, anticancer, and anti-inflammatory applications.[2][5][6]
The growing demand for novel 1,2,4-triazole-containing compounds necessitates the development of efficient, scalable, and versatile synthetic methodologies. Copper catalysis has emerged as a particularly attractive strategy, offering mild reaction conditions, broad functional group tolerance, and often the use of inexpensive and readily available starting materials.[4][7]
Overview of Copper-Catalyzed Synthetic Strategies
Copper-catalyzed methodologies provide several distinct pathways to the 1,2,4-triazole core. These methods generally involve the formation of key N-C and N-N bonds, facilitated by a copper catalyst that orchestrates the desired cyclization. The primary approaches, which will be discussed in detail, are summarized below.
Figure 1: Key Copper-Catalyzed Routes to 1,2,4-Triazoles
Method 1: Tandem Addition-Oxidative Cyclization
This powerful strategy enables the one-step synthesis of 1,2,4-triazoles from readily available amidines and nitriles.[4][7] The reaction proceeds through a copper-catalyzed sequential N-C and N-N bond formation, often utilizing molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process.[4]
Reaction Mechanism
The causality behind this transformation lies in the ability of the copper catalyst to facilitate both the initial nucleophilic addition and the subsequent oxidative cyclization. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway is proposed below.
-
Coordination and Addition: The copper catalyst (e.g., CuBr) coordinates to the nitrile, activating it towards nucleophilic attack by the amidine. This forms a copper-bound intermediate.
-
Oxidative Cyclization: The intermediate undergoes an intramolecular oxidative cyclization. The copper center facilitates the formation of the N-N bond, likely through a redox cycle where Cu(I) is oxidized to Cu(II) or Cu(III).
-
Reductive Elimination & Re-oxidation: The triazole product is released through reductive elimination, regenerating a lower-valent copper species. The catalyst is then re-oxidized to its active state by an external oxidant, such as O₂, completing the catalytic cycle.[4]
Figure 2: Generalized Mechanism for Oxidative Cyclization
Substrate Scope and Optimization Data
The choice of copper source, additives, and solvent is critical for achieving high yields. Optimization studies have shown that CuBr, often in combination with an additive like ZnI₂, provides excellent results.[4] The reaction tolerates a wide range of functional groups on both the amidine and nitrile partners. Generally, electron-deficient nitriles tend to give higher yields than their electron-rich counterparts.[4][8]
| Entry | Amidine (R¹) | Nitrile (R²) | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Benzamidine | Benzonitrile | CuBr | DCB | 75 | [4] |
| 2 | Benzamidine | 4-Cyanopyridine | CuBr, ZnI₂ | DCB | 81 | [4] |
| 3 | Acetamidine | 4-Chlorobenzonitrile | CuBr | DCB | 78 | [8] |
| 4 | Benzamidine | 4-Methoxybenzonitrile | CuBr | DCB | 62 | [4] |
DCB = 1,2-Dichlorobenzene
Method 2: One-Pot Synthesis from Nitriles and Hydroxylamine
A highly efficient one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed using two different nitriles and hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[9][10] This protocol is notable for its operational simplicity and use of readily available starting materials.[11]
The reaction proceeds through the initial formation of an amidoxime from one equivalent of nitrile and hydroxylamine.[9] The copper catalyst then facilitates the condensation of the amidoxime with a second equivalent of nitrile, followed by an intramolecular dehydration/cyclization cascade to afford the 1,2,4-triazole product.[9] This method provides a novel and practical strategy for constructing both symmetrical and unsymmetrical 1,2,4-triazoles.[5]
Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol is adapted from the copper-catalyzed tandem addition-oxidative cyclization methodology.[4][7]
Materials and Reagents
-
Benzamidine hydrochloride (1.0 mmol, 156.6 mg)
-
Benzonitrile (1.2 mmol, 123.7 mg, 122 µL)
-
Copper(I) Bromide (CuBr) (0.1 mmol, 14.3 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
1,2-Dichlorobenzene (DCB) (3.0 mL)
-
Ethyl acetate, Hexane, Brine, Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen).
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzamidine hydrochloride (156.6 mg), CuBr (14.3 mg), and Cs₂CO₃ (488.7 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add 1,2-dichlorobenzene (3.0 mL) followed by benzonitrile (122 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Let the reaction stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure 3,5-diphenyl-1,2,4-triazole.
Experimental Workflow Diagram
Figure 3: Step-by-Step Experimental Workflow
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Presence of moisture or oxygen.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity Cu(I) salt.2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.3. Increase temperature in 10 °C increments or extend reaction time. |
| Formation of Side Products | 1. Homocoupling of starting materials.2. Decomposition at high temperatures. | 1. Adjust the stoichiometry of reagents.2. Screen alternative, lower-boiling point solvents if substrate is heat-sensitive.3. Consider adding a ligand to modulate catalyst reactivity. |
| Incomplete Reaction | 1. Poor solubility of starting materials.2. Catalyst deactivation. | 1. Screen alternative solvents (e.g., DMF, DMSO).2. Increase catalyst loading to 15-20 mol%. |
Conclusion
Copper-catalyzed reactions represent a highly effective and versatile platform for the synthesis of 1,2,4-triazole derivatives. These methods offer significant advantages, including operational simplicity, mild conditions, broad substrate scope, and the use of inexpensive catalysts. The protocols and insights provided in this guide are intended to empower researchers to confidently apply these powerful synthetic tools to accelerate the discovery and development of novel, biologically active molecules.
References
-
Mechanism of the copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. - Semantic Scholar. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization - Organic Chemistry Portal. Available at: [Link]
-
On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - ResearchGate. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
The Chemistry of 1,2,4-Triazoles. | Chemical Reviews - ACS Publications. Available at: [Link]
-
Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed. Available at: [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles - Sci-Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.se [sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isres.org [isres.org]
one-pot synthesis of substituted 1,2,4-triazoles
Application Note & Protocol: A-1024
Topic: Streamlined One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif of significant interest in the field of drug development.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[1] Consequently, 1,2,4-triazole derivatives form the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal (e.g., Fluconazole), anticancer, and antimicrobial properties.[1][3]
Traditionally, the synthesis of substituted 1,2,4-triazoles has involved multi-step procedures, such as the Einhorn–Brunner or Pellizzari reactions, which can be time-consuming and generate significant waste.[4][5] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient, economical, and environmentally friendly alternative. This application note details a robust and versatile base-catalyzed one-pot protocol for the synthesis of 3,5-disubstituted 1,2,4-triazoles from readily available nitriles and acyl hydrazides.[6]
Mechanistic Rationale: From Starting Materials to Aromatic Heterocycle
The one-pot condensation of a nitrile and an acyl hydrazide to form a 3,5-disubstituted 1,2,4-triazole is a base-catalyzed process that proceeds through several key intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the electrophilic carbon of the nitrile. This step is facilitated by a base (e.g., K₂CO₃), which enhances the nucleophilicity of the hydrazide. The resulting intermediate undergoes proton transfer and subsequent intramolecular cyclization. The final step is a dehydration event, which leads to the formation of the stable, aromatic 1,2,4-triazole ring. This direct approach avoids the isolation of intermediates, streamlining the synthetic process significantly.[6]
Figure 1. Simplified reaction mechanism for the base-catalyzed one-pot synthesis of 1,2,4-triazoles.
Featured Protocol: One-Pot Synthesis of 3-Phenyl-5-(pyridin-4-yl)-1H-1,2,4-triazole
This protocol provides a detailed, step-by-step method for a representative synthesis. The procedure is robust and can be adapted for various substituted nitriles and hydrazides.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzonitrile | Reagent | Commercial | Starting material (R¹-CN) |
| Isonicotinohydrazide | Reagent | Commercial | Starting material (R²-CONHNH₂) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base catalyst |
| n-Butanol (n-BuOH) | Anhydrous | Commercial | Solvent |
| Methanol (MeOH) | ACS Grade | Commercial | For work-up |
| Deionized Water | --- | --- | For work-up |
| Microwave Synthesizer | --- | --- | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | --- | --- | With stir bar |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring |
| Rotary Evaporator | --- | --- | For solvent removal |
| Vacuum Filtration Apparatus | --- | --- | For product isolation |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole Derivatives: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole derivatives. While specific data on this scaffold is emerging, this guide synthesizes information from closely related 1,2,4-triazole analogues to provide a robust framework for investigation. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies.
Introduction to 1,2,4-Triazoles: A Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold" in drug design.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, herbicidal, anticancer, and antiviral properties.[4][5][6]
The incorporation of a cyclopropyl group and a chlorine atom at the 3- and 5-positions, respectively, is anticipated to modulate the biological activity of the 1,2,4-triazole core. The cyclopropyl moiety can enhance metabolic stability and binding affinity to target enzymes, while the chloro-substituent can influence lipophilicity and electronic properties, potentially leading to enhanced potency and selectivity.[7]
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on analogous compounds, this compound derivatives are predicted to exhibit significant antifungal and herbicidal activities.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
The primary mechanism of action for most antifungal triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, altered membrane fluidity, and ultimately, inhibition of fungal growth.[8][10] It is highly probable that this compound derivatives will share this mechanism of action.
Caption: Antifungal mechanism of 1,2,4-triazole derivatives.
Herbicidal Activity: Disrupting Amino Acid Synthesis
Many 1,2,4-triazole-based herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11][12] This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[13][14] Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant death.[12][15] This pathway is absent in animals, providing a basis for the selective toxicity of these herbicides.
Caption: Herbicidal mechanism of ALS-inhibiting triazoles.
Data on Analogous Compounds
To provide a quantitative context, the following tables summarize the biological activity of structurally related 1,2,4-triazole derivatives against various fungal pathogens and weed species.
Table 1: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound Reference | Fungal Species | MIC (µg/mL) | Source |
| Triazole Analogue 1 | Candida albicans | 0.0625 - 1 | [3] |
| Triazole Analogue 2 | Cryptococcus neoformans | 0.125 | [9] |
| Triazole Analogue 3 | Aspergillus fumigatus | 8.0 | [9] |
| Difenoconazole | Sclerotinia sclerotiorum | 1.59 | [9] |
Table 2: Herbicidal Activity of Representative 1,2,4-Triazole Derivatives
| Compound Reference | Weed Species | Inhibition (%) @ Concentration | Source |
| Triazole-Thioether 1 | Brassica campestris | >90% @ 100 mg/L | [16] |
| Triazole Schiff Base 1 | Amaranthus retroflexus | >90% @ 100 mg/L | [17] |
| Triazole-Pyrazole 1 | Lettuce | 80% | [13] |
| Triazole-Pyrazole 2 | Bentgrass | 80% | [13] |
Experimental Protocols
The following protocols provide a starting point for evaluating the biological activity of novel this compound derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI). The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)
This protocol describes a greenhouse-based assay to evaluate the post-emergence herbicidal activity of the test compounds.
Materials:
-
Test compounds
-
Acetone and Tween-20 (or other suitable surfactant)
-
Weed species (e.g., Amaranthus retroflexus, Brassica campestris)
-
Pots with a suitable soil mix
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Plant Growth: Sow seeds of the selected weed species in pots and grow them in the greenhouse until they reach the 2-3 leaf stage.
-
Compound Formulation: Prepare a stock solution of each test compound in acetone. For application, dilute the stock solution with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates.
-
Herbicide Application: Apply the formulated compounds to the plants using a laboratory spray chamber calibrated to deliver a specific volume per unit area. Include a negative control (sprayed with the solvent-surfactant solution only) and a positive control (a commercial herbicide with a similar mode of action).
-
Incubation: Return the treated plants to the greenhouse and observe them for a period of 14-21 days.
-
Efficacy Assessment: Assess the herbicidal effect by visually rating the percentage of injury (0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground plant material and calculating the percentage of growth inhibition relative to the negative control.
Caption: Workflow for in vitro herbicidal activity assay.
References
-
Subramanian, M. V., Hung, H. Y., Dias, J. M., Miner, V. W., Butler, J. H., & Jachetta, J. J. (1991). Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site. Plant Physiology, 96(1), 310–313. [Link]
-
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC Agriculture and Natural Resources. [Link]
-
Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pest Management Science, 63(12), 1131–1139. [Link]
-
Subramanian, M. V., & Gerwick, B. C. (1991). Acetolactate synthase inhibiting herbicides bind to the regulatory site. Plant physiology, 96(1), 310-313. [Link]
-
New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]
-
Li, Y., Geng, J., Liu, X., Sun, N., & Wu, H. K. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5852. [Link]
-
Iqbal, M. A., & Parveen, S. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2014, 1-7. [Link]
-
Kumar, A., Kumar, S., & Kumar, R. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 10, S2433-S2439. [Link]
-
Al-Sultani, K. K., & Al-Juboori, A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(8), 1-8. [Link]
-
Zhang, Y., Li, Y., Wang, C., Li, Q., & Li, Z. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 69(40), 11773–11780. [Link]
-
Van de Vyver, H., Mincke, S., Goossens, J., Chaltin, P., & Deprez-Poulain, R. (2018). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 23(10), 2465. [Link]
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A., & Al-Assiri, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 1-14. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, Q., & Li, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]
-
Cools, H. J., & Fraaije, B. A. (2013). Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression. Pest management science, 69(3), 343-353. [Link]
-
Liu, X. H., Tan, C. X., Wu, H. K., & Sun, N. B. (2013). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. Journal of Chemical Crystallography, 43(10), 523-528. [Link]
-
Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Resistance to antifungals that target CYP51. Journal of chemical biology, 7(4), 143-161. [Link]
-
Shneine, J. K. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Egyptian Journal of Chemistry. [Link]
-
Cedergreen, N., Kudsk, P., Mathiassen, S. K., & Streibig, J. C. (2007). Combination effects of herbicides on plants and algae: do species and test systems matter?. Pest management science, 63(3), 282-295. [Link]
-
Sharma, S., & Kumar, P. (2016). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3138. [Link]
-
Głowacka, E., & Uher, M. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. International journal of molecular sciences, 21(23), 9034. [Link]
-
Ziyaev, A. A., Sasmakov, S. A., Toshmurodov, T. T., & Begimqulova, D. B. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceutical Chemistry Journal, 57(8), 1045-1065. [Link]
-
Bîcu, E., & Profire, L. (2021). Pyrazolo[5,1-c][11][13][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 22(16), 8594. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, Q., & Li, Z. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(23), 7856. [Link]
-
Busi, R., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides:. Pest management science, 73(11), 2266-2276. [Link]
-
Kumar, S., & Narasimhan, B. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Current drug discovery technologies, 15(1), 2-30. [Link]
-
Kan-Tor, M., & Rubin, B. (2021). Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). Plants, 10(2), 296. [Link]
-
Al-Omar, M. A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Medicinal and Chemical Sciences, 7(1), 1-20. [Link]
-
Ziyaev, A. A., Sasmakov, S. A., Toshmurodov, T. T., & Begimqulova, D. B. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceutical Chemistry Journal, 57(8), 1045-1065. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 9. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to antifungals that target CYP51 [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 13. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole as a Key Building Block for Novel Antifungal Agents
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug discovery, forming the core of numerous clinically successful agents.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole as a versatile intermediate in the synthesis of next-generation antifungal candidates. We explore the scientific rationale behind this scaffold's design, present detailed synthetic protocols, and discuss the mechanistic basis of triazole antifungal activity.
The Scientific Rationale: A Scaffold Designed for Efficacy
The selection of a starting material in a drug discovery campaign is a critical decision. The structure of this compound is not arbitrary; each component is deliberately chosen to impart desirable pharmacological and chemical properties.
The 1,2,4-Triazole Core: The Pharmacophore
The 1,2,4-triazole ring is the essential pharmacophoric unit responsible for the antifungal activity. Triazole-based drugs function by potently inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is vital for the conversion of lanosterol to ergosterol, the primary sterol component that maintains the structural integrity and fluidity of the fungal cell membrane.[4][3][5]
The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom within the active site of CYP51, effectively blocking its catalytic function.[6] This leads to the depletion of ergosterol and a toxic accumulation of methylated precursor sterols, which disrupts membrane function, inhibits fungal growth, and ultimately leads to cell death.[4][7]
The Cyclopropyl Moiety: Enhancing Potency and Metabolic Stability
The cyclopropyl group is a "bioisostere" often used in medicinal chemistry to replace other groups, such as carbon-carbon double bonds, to improve drug properties.[8] Its inclusion in this scaffold offers several distinct advantages:
-
Metabolic Stability: The strained three-membered ring is conformationally rigid and can enhance the metabolic stability of the molecule, preventing rapid degradation by metabolic enzymes.[8]
-
Improved Binding Affinity: The rigid structure can lock the molecule into a favorable conformation for binding to the target enzyme, potentially increasing potency.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity, which is crucial for cell permeability and overall pharmacokinetics.
Compounds containing cyclopropane have demonstrated a wide range of biological activities, including antifungal properties.[8][9][10]
The 5-Chloro Group: The Synthetic Handle
The chlorine atom at the 5-position of the triazole ring is the key to the scaffold's versatility. It is an excellent leaving group, activating the carbon for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of substituents, enabling the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies. By reacting this intermediate with various nucleophiles (e.g., thiols, amines, alcohols), researchers can systematically explore the chemical space to identify compounds with optimal antifungal activity and drug-like properties.
Synthetic Strategy: Accessing Diverse Antifungal Candidates
The primary synthetic route utilizing this compound involves a nucleophilic substitution reaction. This well-established transformation provides a reliable and high-yielding pathway to a diverse range of derivatives.
Caption: General workflow for synthesizing antifungal candidates.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established synthetic routes for analogous 1,2,4-triazole derivatives.[11] Researchers should perform appropriate safety assessments before commencing any experimental work.
Protocol 3.1: General Procedure for the Synthesis of 3-Cyclopropyl-5-(substituted)-1H-1,2,4-triazole Derivatives via Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a thiol-based nucleophile. It can be adapted for other nucleophiles like amines or alcohols with minor modifications to the base and reaction conditions.
A. Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Thiol (R-SH) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography eluent
B. Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or under an inert atmosphere of nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Addition of Base and Nucleophile: Add potassium carbonate (1.5 eq). In a separate flask, dissolve the substituted thiol (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature. Causality Note: The base is crucial for deprotonating the nucleophile (e.g., the thiol to a thiolate), making it a much more potent nucleophile for the substitution reaction.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Trustworthiness Note: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). This ensures the reaction goes to completion and prevents the formation of side products from prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using DMF, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification (Aqueous Wash): Combine the organic extracts and wash sequentially with water (2x) and brine (1x). Causality Note: The water wash removes the DMF solvent and inorganic salts, while the brine wash helps to remove residual water from the organic layer.
-
Purification (Drying and Concentration): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure substituted triazole product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation & Characterization
The success of the synthesis is determined by the yield and the analytical data confirming the structure of the target compound. The table below provides a hypothetical example of expected outcomes for the synthesis of a small set of derivatives.
| Entry | Nucleophile (R-SH) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorothiophenol | K₂CO₃ | 80 | 6 | 85 |
| 2 | Benzyl mercaptan | NaH | 25-60 | 4 | 91 |
| 3 | 2-Mercaptopyridine | K₂CO₃ | 80 | 8 | 78 |
Exemplar Characterization Data for Entry 1 (5-((4-chlorophenyl)thio)-3-cyclopropyl-1H-1,2,4-triazole):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.1 (br s, 1H, NH), 7.6-7.8 (m, 4H, Ar-H), 2.2-2.3 (m, 1H, cyclopropyl-CH), 1.0-1.2 (m, 4H, cyclopropyl-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.2, 158.9, 135.1, 133.8, 130.0, 128.5, 31.5, 8.7.
-
HR-MS (ESI): calcd for C₁₁H₁₀ClN₄S [M+H]⁺ 265.0360, found 265.0362.
Concluding Remarks for the Research Scientist
This compound is a high-value, strategically designed starting material for the synthesis of novel antifungal agents. Its constituent parts—the triazole pharmacophore, the cyclopropyl moiety for enhanced potency, and the chloro leaving group for synthetic versatility—make it an ideal platform for drug discovery campaigns. The protocols outlined herein provide a robust and reliable foundation for researchers to generate diverse libraries of triazole derivatives. Subsequent screening of these compounds using established in vitro methods, such as determining the Minimum Inhibitory Concentration (MIC) against clinically relevant fungal strains like Candida albicans and Aspergillus fumigatus, will be the critical next step in identifying promising new leads to combat the global challenge of fungal infections.[6][12][13]
References
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. Available from: [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available from: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available from: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]
- A process for preparation of fungicidally active triazole compounds.Google Patents.
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available from: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Center for Biotechnology Information. Available from: [Link]
-
Triazole antifungals. EBSCO. Available from: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available from: [Link]
-
Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. MDPI. Available from: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. mdpi.com [mdpi.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources [mdpi.com]
Application Notes and Protocols for the Reaction of 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole with Nucleophiles
Introduction: The Versatile 3-Cyclopropyl-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding as both a donor and acceptor.[1] The incorporation of a cyclopropyl group at the 3-position often enhances the pharmacological profile of molecules by introducing conformational rigidity and improving metabolic stability. Consequently, 3-cyclopropyl-1,2,4-triazole derivatives are highly sought-after building blocks in drug discovery and development.
5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a key intermediate for the synthesis of a diverse library of 5-substituted-3-cyclopropyl-1H-1,2,4-triazoles. The electron-withdrawing nature of the triazole ring activates the C5 position for nucleophilic aromatic substitution (SNAr), making the chlorine atom a good leaving group for reactions with a variety of nucleophiles.[2] This document provides a detailed guide to the reaction of this compound with common classes of nucleophiles, including amines, thiols, and alkoxides, complete with mechanistic insights and detailed experimental protocols.
Reaction Mechanism and Key Considerations
The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C5 carbon of the triazole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the triazole ring and yielding the 5-substituted product.
dot
Caption: Generalized SNAr mechanism for the reaction of this compound with a nucleophile.
Key Experimental Parameters:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Base: A base is often required to deprotonate the nucleophile (e.g., amines, thiols) or the triazole NH proton, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux) to drive the reaction to completion, depending on the reactivity of the nucleophile.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nitrogen, sulfur, and oxygen nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the synthesis of 5-amino-3-cyclopropyl-1H-1,2,4-triazole derivatives.
dot
Caption: Experimental workflow for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or acetonitrile, add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 5-amino-3-cyclopropyl-1H-1,2,4-triazole derivative.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 100 | 6 | 85-95 |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 8 | 80-90 |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 70-80 |
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
This protocol outlines a general method for the synthesis of 5-thioether-3-cyclopropyl-1H-1,2,4-triazole derivatives.
dot
Caption: Experimental workflow for the thiolation of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in DMF or THF, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-thioether-3-cyclopropyl-1H-1,2,4-triazole.[3]
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| Benzyl mercaptan | NaH | THF | rt | 2 | 85-95 |
Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol provides a general procedure for the synthesis of 5-alkoxy-3-cyclopropyl-1H-1,2,4-triazole derivatives.
dot
Caption: Experimental workflow for the alkoxylation of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium metal (Na) or Sodium hydride (NaH)
-
The corresponding alcohol as the solvent or THF/DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.1 eq) or sodium hydride (1.1 eq) in the corresponding anhydrous alcohol (used as solvent) or a polar aprotic solvent like THF or DMF.
-
Stir the mixture until the sodium has completely reacted to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or distillation to obtain the desired 5-alkoxy-3-cyclopropyl-1H-1,2,4-triazole.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Na | Methanol | Reflux | 5 | 75-85 |
| Ethanol | NaH | THF | Reflux | 6 | 70-80 |
| Benzyl alcohol | NaH | DMF | 100 | 8 | 65-75 |
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide range of 5-substituted-3-cyclopropyl-1H-1,2,4-triazoles. The protocols outlined in this application note provide robust and reproducible methods for the reaction of this key intermediate with amine, thiol, and alkoxide nucleophiles. By carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of 3-cyclopropyl-1,2,4-triazole derivatives for applications in drug discovery and materials science. The provided workflows and data tables serve as a practical guide for scientists in the field, enabling the streamlined synthesis of novel and potentially bioactive molecules.
References
-
[1-Alkyl-3-amino-5-aryl-1H-[3][4][5]triazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. Journal of Medicinal Chemistry, 2004 , 47(18), 4483-4497.]([Link])
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3992398A - Process for the production of 1,2,4-triazole derivatives - Google Patents [patents.google.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
-
Route 1: The Amino-Triazole Pathway. This common and often high-yielding route involves the initial construction of a 3-cyclopropyl-1H-1,2,4-triazol-5-amine intermediate, followed by a Sandmeyer-type diazotization and chlorination.
-
Route 2: The Triazole-Thiol/Ol Pathway. This alternative strategy involves the formation of a 3-cyclopropyl-1H-1,2,4-triazole-5-thiol or its corresponding 5-ol (triazolone) analog, which is subsequently converted to the desired 5-chloro derivative.
This guide will address the potential pitfalls and provide solutions for both synthetic approaches.
Troubleshooting Guide
Route 1: The Amino-Triazole Pathway
This pathway is a popular choice due to the relatively straightforward cyclization to form the aminotriazole core. However, the subsequent diazotization and chlorination steps can be challenging.
Caption: Synthetic workflow for Route 1.
Question 1: Low yield during the cyclization of cyclopropyl amidrazone to form 3-cyclopropyl-1H-1,2,4-triazol-5-amine.
Possible Causes & Solutions:
-
Incomplete Amidrazone Formation: The initial formation of the cyclopropyl amidrazone from cyclopropanecarboxamide and hydrazine is crucial. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Sub-optimal Cyclization Conditions: The cyclization of the amidrazone with cyanogen bromide or a similar reagent is a key step.
-
pH Control: The reaction is sensitive to pH. Maintaining a slightly basic or neutral pH can be critical for efficient cyclization.
-
Reagent Quality: Ensure the cyanogen bromide is of high purity and has not hydrolyzed.
-
Temperature: While some cyclizations proceed at room temperature, others may require gentle heating. A temperature screening can help optimize the yield.
-
-
Side Reactions: Amidrazones can undergo undesired side reactions if not handled properly. Use the amidrazone immediately after its preparation for the best results.
Question 2: The Sandmeyer reaction to convert the amino-triazole to the chloro-triazole is giving a low yield or a complex mixture of byproducts.
Possible Causes & Solutions:
-
Instability of the Diazonium Salt: Heterocyclic diazonium salts, such as the one derived from 3-cyclopropyl-1H-1,2,4-triazol-5-amine, can be unstable, especially at elevated temperatures.
-
Strict Temperature Control: The diazotization step (reaction with sodium nitrite in acid) must be performed at low temperatures, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the aminotriazole to maintain a low temperature and control the reaction rate.
-
-
Incomplete Diazotization: Ensure that the aminotriazole is fully dissolved in the acidic medium before adding the sodium nitrite. Poor solubility can lead to incomplete diazotization.
-
Side Reactions during Chlorination: The Sandmeyer reaction itself can have side reactions.
-
Formation of Hydroxytriazole: If water is present in excess and the reaction temperature is not well-controlled, the diazonium salt can react with water to form the corresponding 3-cyclopropyl-1H-1,2,4-triazol-5-ol.
-
Formation of Azo Dyes: The diazonium salt can couple with unreacted aminotriazole to form colored azo compounds. This is more likely if the diazotization is incomplete or if the pH is not sufficiently acidic.
-
-
Catalyst Activity: The copper(I) chloride catalyst is essential for the Sandmeyer reaction. Ensure that the CuCl is fresh and has not been oxidized to Cu(II).
Experimental Protocol: Sandmeyer Chlorination of 3-Cyclopropyl-1H-1,2,4-triazol-5-amine
-
Dissolve 3-cyclopropyl-1H-1,2,4-triazol-5-amine in concentrated hydrochloric acid at 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: The Triazole-Thiol/Ol Pathway
This route avoids the potentially hazardous diazotization step but requires a robust chlorination method for the triazole-thiol or triazolone intermediate.
Caption: Synthetic workflow for Route 2.
Question 3: Low yield during the synthesis of 3-cyclopropyl-1H-1,2,4-triazole-5-thiol.
Possible Causes & Solutions:
-
Incomplete Formation of the Thiosemicarbazide Intermediate: The initial reaction between cyclopropanecarbohydrazide and an isothiocyanate is generally efficient. However, ensure the reaction goes to completion before proceeding with cyclization.
-
Inefficient Cyclization: The base-catalyzed cyclization of the thiosemicarbazide intermediate to the triazole-thiol is a critical step.
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used. The concentration of the base can influence the reaction rate and yield.
-
Reaction Temperature and Time: The cyclization often requires heating. An optimization of the reaction temperature and time may be necessary to maximize the yield and minimize byproduct formation.
-
Question 4: The chlorination of 3-cyclopropyl-1H-1,2,4-triazole-5-thiol or -5-ol is problematic.
Possible Causes & Solutions:
-
Choice of Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is a common and effective reagent for converting triazolones (the keto-tautomer of triazol-ols) to their chloro derivatives. However, the reaction can be aggressive and may require careful temperature control.
-
Thionyl Chloride (SOCl₂): While also a potent chlorinating agent, it can sometimes lead to the formation of undesired byproducts.
-
-
Reaction Conditions:
-
Temperature Control: These chlorination reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent decomposition and side reactions.
-
Reaction Time: Over- or under-reaction can lead to a mixture of starting material, product, and byproducts. Monitor the reaction closely by TLC or LC-MS.
-
-
Work-up Procedure: Quenching the reaction with a chlorinating agent like POCl₃ must be done carefully by slowly adding the reaction mixture to ice-water to avoid a violent reaction.
-
Purification Challenges: The final product may be contaminated with phosphorus-containing byproducts if POCl₃ is used. A thorough aqueous work-up and careful purification by column chromatography are often necessary.
Experimental Protocol: Chlorination of 3-Cyclopropyl-1H-1,2,4-triazol-5-ol
-
To a stirred solution of 3-cyclopropyl-1H-1,2,4-triazol-5-ol in phosphorus oxychloride, slowly add a catalytic amount of a tertiary amine (e.g., triethylamine) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the synthesis of this compound?
A1:
-
Diazonium Salts (Route 1): Aryl and heterocyclic diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Cyanogen Bromide (Route 1): This reagent is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride and Thionyl Chloride (Route 2): These are corrosive and react violently with water. Handle them with care in a fume hood and use appropriate PPE. The quenching of these reagents should be done cautiously.
Q2: How can I purify the final product, this compound?
A2: The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: If the main impurities are acidic or basic, an acid-base extraction during the work-up can help to remove them.
Q3: My NMR spectrum of the final product shows some unexpected peaks. What could they be?
A3:
-
From Route 1: Common impurities could include the starting 3-cyclopropyl-1H-1,2,4-triazol-5-amine, the corresponding 5-hydroxy-triazole (from reaction with water), or azo-coupling byproducts.
-
From Route 2: Residual starting material (the triazole-thiol or -ol) is a common impurity. If phosphorus oxychloride was used, phosphorus-containing byproducts might be present, though they may not always be visible in the ¹H NMR.
Q4: Can the cyclopropyl group cause any specific challenges during the synthesis?
A4: The cyclopropyl group is generally stable under the described reaction conditions. However, in very harsh acidic or basic conditions, or at very high temperatures, there is a small possibility of ring-opening, although this is not a commonly reported issue in these specific synthetic routes.
Quantitative Data Summary
| Parameter | Route 1 (Amino-Triazole) | Route 2 (Triazole-Thiol/Ol) |
| Key Intermediate | 3-Cyclopropyl-1H-1,2,4-triazol-5-amine | 3-Cyclopropyl-1H-1,2,4-triazole-5-thiol/ol |
| Typical Overall Yield | Moderate to Good | Moderate |
| Key Reagents | NaNO₂, CuCl, HCl | POCl₃ or SOCl₂ |
| Critical Temp. Control | 0-5 °C (Diazotization) | Reflux (Chlorination) |
| Safety Concerns | Diazonium salt stability, Cyanogen bromide toxicity | Corrosive and water-reactive chlorinating agents |
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 992015. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 523-565. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25583-25593. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences, 12(1), 1-13. [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
Technical Support Center: Synthesis of G-chloro-3-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges, focusing on the identification and mitigation of synthesis byproducts. Our goal is to provide you with the expertise and actionable protocols needed to ensure the integrity of your synthesis and the purity of your final compound.
Overview of the Core Synthesis Pathway
The most prevalent and industrially scalable method for synthesizing this compound is via a Sandmeyer-type reaction.[1][2] This process begins with the diazotization of the precursor, 3-cyclopropyl-1H-1,2,4-triazol-5-amine, followed by a copper(I)-catalyzed substitution of the resulting diazonium salt with a chloride ion.
The reaction is robust but highly sensitive to reaction conditions. Deviations can lead to a range of impurities that can complicate downstream applications and reduce overall yield. Understanding the mechanism is key to troubleshooting these issues. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[2][3]
Diagram 1: Synthesis Pathway and Byproduct Formation This diagram illustrates the primary reaction for synthesizing this compound and the branching points where common byproducts are formed.
A schematic of the main synthesis and key byproduct pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
FAQ 1: Identification of Common Byproducts
Question: I've run my reaction and the crude NMR/LC-MS shows several unexpected peaks. What are the most likely byproducts?
Answer: Based on the Sandmeyer reaction mechanism, several byproducts are commonly observed. The presence and ratio of these impurities are highly dependent on factors like temperature, water content, and reagent stoichiometry.
| Byproduct Name | Structure | Formation Mechanism | Key Analytical Signature (LC-MS, [M+H]⁺) |
| 5-Hydroxy-3-cyclopropyl-1H-1,2,4-triazole | A hydroxyl group replaces the chloro group. | The highly reactive diazonium salt intermediate reacts with water present in the reaction mixture. This is often the most significant byproduct.[1][2] | Expected Mass: 126.07 |
| 3-Cyclopropyl-1H-1,2,4-triazole | The amine group is replaced by a hydrogen atom. | Reductive deamination of the diazonium salt. This can be promoted by certain reducing agents or side reactions. | Expected Mass: 110.07 |
| Biaryl/Dimerized Impurities | Two triazole rings are coupled together. | The radical intermediate, formed after the loss of N₂, can couple with another radical intermediate instead of reacting with the copper-chloride complex.[2] | Expected Mass: ~218.13 |
| Unreacted Starting Material | 3-Cyclopropyl-1H-1,2,4-triazol-5-amine | Incomplete diazotization or insufficient reaction time. | Expected Mass: 125.08 |
Troubleshooting Guide: Minimizing Byproduct Formation
Problem 1: High levels of 5-hydroxy-3-cyclopropyl-1H-1,2,4-triazole are detected.
-
Causality: The presence of excess water allows it to act as a competing nucleophile, attacking the diazonium salt to form the hydroxy byproduct. The reaction's exothermicity can also accelerate this side reaction.
-
Troubleshooting Steps:
-
Temperature Control (Critical): The diazotization step must be performed at low temperatures, typically between 0 and 5 °C.[4] Use an ice/salt bath to maintain this temperature range, especially during the slow, dropwise addition of the sodium nitrite solution.
-
Acid Concentration: Use a sufficient concentration of hydrochloric acid. The acid serves to generate nitrous acid in situ and stabilize the diazonium salt. A common protocol uses a 3-5 fold molar excess of HCl.
-
Solvent Choice: While aqueous acid is necessary, ensure your starting materials and reagents are as dry as possible if using any organic co-solvents.
-
Problem 2: Significant amount of unreacted starting amine remains.
-
Causality: This points to inefficient diazotization. The reaction between the amine and nitrous acid may be incomplete.
-
Troubleshooting Steps:
-
Stoichiometry of Nitrite: Ensure at least a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite is used.
-
Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts efficiently with the amine hydrochloride salt rather than decomposing.
-
Reaction Time: Allow sufficient time for the diazotization to complete. A typical duration is 30-60 minutes at 0-5 °C after the addition is complete. You can monitor for the absence of the starting amine via TLC or a rapid HPLC check.
-
Problem 3: Formation of dark, tarry, or polymeric materials.
-
Causality: This is often due to the decomposition of the diazonium salt at elevated temperatures or side reactions involving the radical intermediates.[2] Uncontrolled exotherms are a primary cause.
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated to dissipate heat effectively.
-
Controlled Addition: The addition of the diazonium salt solution to the copper(I) chloride solution should be done portion-wise or via an addition funnel, carefully monitoring the internal temperature and any gas (N₂) evolution.
-
Purity of Reagents: Use high-purity copper(I) chloride. Old or oxidized CuCl (which may appear greenish due to Cu(II)) can be less effective and lead to side reactions.
-
Diagram 2: Troubleshooting Workflow
A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation.
-
Preparation of Amine Salt:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-cyclopropyl-1H-1,2,4-triazol-5-amine (1.0 eq).
-
Add concentrated hydrochloric acid (~37%, 4.0 eq) and water. Stir to dissolve.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 45 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to keep the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours or until gas evolution ceases.
-
-
Workup and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This is a general guide for removing the primary byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%). The less polar desired product will elute before the more polar hydroxy-triazole and unreacted amine.
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) or UV light to track the separation. The Rf values will typically be in the order: Desired Product > Starting Amine > Hydroxy Byproduct.
References
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Optimization of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during the synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to optimize your reaction conditions for improved yield, purity, and reproducibility.
Introduction: Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved through a two-step sequence starting from a suitable precursor. The strategy involves the initial formation of the 3-cyclopropyl-1,2,4-triazole ring system with a functional group at the 5-position that can be readily converted to a chlorine atom. A common and effective approach is the construction of 3-cyclopropyl-1H-1,2,4-triazol-5-amine, followed by a Sandmeyer-type reaction to install the chloro group. This pathway is advantageous as it utilizes readily available starting materials and well-established chemical transformations.
Figure 1. Recommended two-step synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield for the triazole ring formation (Step 1) is low. What are the likely causes and how can I improve it?
A1: Low yield in the formation of 3-cyclopropyl-1H-1,2,4-triazol-5-amine is a common issue that can typically be traced back to three primary factors: incomplete reaction, competing side reactions, or the purity of your starting materials.
-
Causality: The cyclocondensation reaction to form the aminotriazole requires sufficient thermal energy to drive the dehydration and ring closure. However, excessive heat can lead to decomposition. A significant competing pathway is the formation of 1,3,4-oxadiazole side products, especially under harsh, non-anhydrous conditions.[1] The purity of reagents, particularly the hygroscopic nature of some guanidine salts, is also critical for success.[1]
-
Troubleshooting Workflow:
Figure 2. Troubleshooting logic for low yield in triazole ring formation.
-
Optimization Recommendations:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Screen temperatures from 150 °C to 180 °C. | Finding the optimal balance between reaction rate and preventing decomposition is key. Microwave irradiation can often shorten reaction times and improve yields for sluggish reactions.[1][2] |
| Reaction Time | Monitor by TLC until starting material is consumed. | Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation. |
| Reaction Conditions | Ensure reagents are dry and consider running under an inert atmosphere (N₂ or Ar). | Minimizes the formation of 1,3,4-oxadiazole side products, which arise from a competing cyclization pathway under hydrous conditions.[1] |
Q2: The Sandmeyer reaction (Step 2) is failing or giving a complex mixture. How can I troubleshoot this chlorination step?
A2: The Sandmeyer reaction is a powerful tool for converting an amino group into a halide, but it requires careful control of conditions.[3] The primary challenges are the stability of the intermediate diazonium salt and the efficiency of the copper-catalyzed chlorine transfer.
-
Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures, where they can decompose to form phenols or other byproducts. The reaction is initiated by a one-electron transfer from the copper(I) catalyst, generating an aryl radical.[3] Inefficient trapping of this radical by the chloride from the copper(II) species can lead to undesired side reactions.
-
Troubleshooting & Optimization Parameters:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Little Product Formation | Diazonium salt decomposed before addition of copper catalyst. | Maintain a strict temperature of 0-5 °C during diazotization. Use the diazonium salt solution immediately after preparation. |
| Inactive catalyst. | Use freshly prepared, high-purity copper(I) chloride (CuCl). | |
| Formation of Phenol Byproduct | Reaction of the diazonium salt with water. | Ensure the reaction is sufficiently acidic to suppress phenol formation. Add the diazonium salt solution slowly to the CuCl solution to ensure rapid conversion. |
| Dark, Tarry Mixture | Radical polymerization or other side reactions. | Ensure efficient stirring. Check the purity of the starting amine; impurities can initiate polymerization. |
Q3: I'm struggling with the purification of the final product. What are the likely impurities and what is the best purification strategy?
A3: Impurities in the final product can originate from unreacted starting materials or side products from either synthetic step. A systematic approach to purification is essential.
-
Potential Impurities:
-
From Step 1: Unreacted 3-cyclopropyl-1H-1,2,4-triazol-5-amine.
-
From Step 2: 3-cyclopropyl-1H-1,2,4-triazol-5-ol (from decomposition of the diazonium salt).
-
General: Polymeric tars or biaryl byproducts.[3]
-
-
Purification Protocol:
-
Work-up: After the reaction is complete, quench the mixture by pouring it into water or a dilute base (e.g., sodium bicarbonate solution) to neutralize excess acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent can help selectively extract the desired product over more polar impurities.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization:
-
Column Chromatography: This is the most effective method for separating closely related impurities. A gradient elution on silica gel, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an efficient final purification step.
-
-
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive when isolated in a dry state; always keep them in solution.
Protocol 1: Synthesis of 3-cyclopropyl-1H-1,2,4-triazol-5-amine
This protocol is adapted from general procedures for the synthesis of aminotriazoles.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoguanidine hydrochloride (1.0 eq), cyclopropanecarboxamide (1.1 eq), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture.
-
Heating: Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours. For potentially higher yields and shorter reaction times, microwave-assisted synthesis at 170 °C for 25-50 minutes can be employed.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which should precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 3-cyclopropyl-1H-1,2,4-triazol-5-amine.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the classical Sandmeyer reaction.[3][5]
-
Diazotization:
-
Suspend 3-cyclopropyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-necked flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
-
Chlorination:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution via an addition funnel. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
-
References
-
El-Emam, A. A., & Al-Deeb, O. A. (2005). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules, 10(9), 1153-1160. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
-
Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. Retrieved from [Link]
-
Kavková, P., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(74), 47053-47064. Retrieved from [Link]
-
Kavková, P., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Scientific Reports, 7, Article 13205. Retrieved from [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
Technical Support Center: Purification of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Here is the technical support center for purification methods for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the successful purification of this compound. The methodologies described are designed to ensure high purity and yield, critical for downstream applications in research and drug development.
Section 1: Safety First - Essential Handling Precautions
Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound and related triazole compounds have specific handling requirements.
Q: What are the primary hazards associated with this class of compounds?
A: Based on data for analogous triazole structures, you should assume the compound may have the following hazards:
-
Health Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some triazole derivatives are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazards: Many triazole compounds are toxic to aquatic life with long-lasting effects.[3] Avoid release into the environment.[3][4]
-
Chemical Hazards: The triazole ring is generally stable, but the compound may decompose on heating, producing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[4][5] It can react with strong oxidizing agents and strong acids.[5]
Q: What personal protective equipment (PPE) is mandatory?
A: Always wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[4]
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a particulate filter respirator may be required.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound?
A: Impurities are almost always related to the synthetic route used. Common synthesis of 1,2,4-triazoles can involve cyclization reactions.[6][7] Therefore, you can expect to find:
-
Unreacted Starting Materials: Such as cyclopropyl-containing precursors or chlorinating agents.
-
Reaction Intermediates: Incompletely cyclized products.
-
Isomeric Byproducts: Tautomers or regioisomers may form depending on the reaction conditions. Chloro-1,2,4-triazoles can exist in several tautomeric forms, with stability varying based on substitution.[8]
-
Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).
Q: Which analytical techniques should I use to assess purity?
A: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water. For related chiral triazoles, normal phase (isopropanol/n-hexane) has been used effectively.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and helps identify impurities. LC-MS methods have been successfully developed for monitoring triazoles in various matrices.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structurally related impurities.
Section 3: Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
Workflow: Selecting a Purification Strategy
The first step is to assess your crude material. This decision tree can guide your choice between recrystallization and chromatography.
Caption: Decision tree for selecting the optimal purification method.
Q: My crude product is a persistent oil or sticky gum. How can I solidify it for further purification?
A: This is often due to residual solvents or low-melting impurities.
-
Root Cause: High-boiling solvents like DMF or DMSO may be trapped. Alternatively, the presence of multiple, closely related impurities can form a eutectic mixture, depressing the melting point.
-
Solution 1: High-Vacuum Drying: Dry the material under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove volatile residues.
-
Solution 2: Trituration: This technique involves stirring the oil/gum with a solvent in which your desired product is poorly soluble but the impurities are soluble.
-
Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture).
-
Use a spatula or glass rod to vigorously scratch the sides of the flask and stir the mixture.
-
Often, the product will precipitate as a solid or powder.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
Q: My recrystallization attempt resulted in very low yield or no crystals at all.
A: This points to improper solvent selection. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Root Cause: If the compound remains dissolved upon cooling, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor.
-
Solution: Systematic Solvent Screening (Protocol 4.1): Test a range of solvents with varying polarities. For triazole-based compounds, common solvents include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or acetone/petroleum ether.[11]
| Solvent | Polarity Index | Typical Use | Notes |
| Hexanes / Heptane | 0.1 | Good "anti-solvent" | Often used in combination with a more polar solvent. |
| Toluene | 2.4 | Good for aromatic compounds | High boiling point may require vacuum for final drying. |
| Ethyl Acetate | 4.4 | Versatile, medium polarity | Easily removed due to moderate boiling point. |
| Acetone | 5.1 | Good solvent for many heterocycles | Can be too effective; often used with an anti-solvent. |
| Isopropanol / Ethanol | ~4.0-5.2 | Excellent for hydrogen-bond donors/acceptors | Can be hygroscopic. A similar compound was successfully recrystallized from ethanol.[11] |
Q: My compound is still impure after recrystallization. What's the next step?
A: Some impurities have similar solubility profiles to the product and co-precipitate.
-
Root Cause: The impurity may be structurally very similar to your target compound.
-
Solution 1: Second Recrystallization: A second recrystallization from a different solvent system may be effective.
-
Solution 2: Activated Charcoal: If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution before filtering can help remove it.
-
Solution 3: Flash Column Chromatography: This is the most powerful method for separating compounds with different polarities.
Q: I'm performing column chromatography, but I can't separate my product from an impurity.
A: This indicates poor resolution, which can be addressed by modifying the mobile phase or stationary phase.
-
Root Cause: The polarity of the eluent is not optimized to differentiate between the compounds.
-
Solution 1: Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio). If they are too low (low Rf), increase the polarity. Aim for an Rf of ~0.3 for your target compound for optimal separation.
-
Solution 2: Change Solvents: Swap one of the eluent components for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane). This can alter the specific interactions with the silica gel and improve separation.
-
Solution 3: Use a Gradient: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Q: My compound seems to be degrading on the silica gel column.
A: Triazoles contain basic nitrogen atoms, and standard silica gel is acidic. This can cause streaking on TLC plates and decomposition during column chromatography.
-
Root Cause: The acidic nature of the silica gel (pKa ~4-5) can protonate the basic triazole, causing it to bind strongly or catalyze degradation.
-
Solution 1: Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized (reversed-phase) silica gel, which are more compatible with basic compounds.
Section 4: Standard Protocols
Protocol 4.1: Step-by-Step Recrystallization Screening
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see table above) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too polar; set it aside as a potential "soluble" solvent for a two-solvent system.
-
Heating: For solvents that do not dissolve the solid at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the product completely when hot but results in the formation of a large quantity of crystals upon cooling.
Protocol 4.2: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides a clean separation of your product from impurities with an Rf value for your product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet method" is recommended). If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (the "dry loading" method) and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- BLDpharm. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET for 1,2,4-1H-Triazole.
- Smolecule. Buy 1-Cyclopropyl-1H-1,2,4-triazole.
- American Chemical Society. 1H-1,2,3-Triazole.
- Wei, K., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry.
- ILO and WHO. ICSC 0682 - 1,2,4-TRIAZOLE.
- Echemi. 5-bromo-3-cyclopropyl-1H-1,2,4-triazole Safety Data Sheets.
- Unknown Author. A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications.
- Wikipedia. 1,2,4-Triazole.
- Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu.
- Sigma-Aldrich. 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid.
- Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.
- Ostrovskyi, D., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications.
- PubChem. 1H-1,2,4-Triazole.
- Da-Yong, P., et al. (2016). Crystal structure of 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-3(2H)-thione, C14H15Cl2N. Zeitschrift für Kristallographie - New Crystal Structures.
- Al-Dhail, K. M. A. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry.
- Ghashang, M., & Ghorbani-Choghamarani, A. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
- Hasan, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules.
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy.
- Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
-
Gîrd, C. E., et al. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][12]triazoles. Molecules. Available from:
- Nolan, S. P., et al. (2018). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. Chemistry - A European Journal.
- Alyahyaoy, A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy.
-
Chemsrc. 5-chloro-1-phenyl-1H-[12]triazole. Available from:
Sources
- 1. acs.org [acs.org]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
Technical Support Center: 5-chloro-3-cyclopropyl-1H-1,2,4-triazole Reactions
Welcome to the technical support center for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving this compound, offering explanations for the underlying chemistry and actionable protocols for resolution.
Issue 1: Poor or No Conversion of Starting Material
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine, but I am observing very low conversion even after prolonged reaction times. What could be the issue?
Answer:
Low reactivity in SNAr reactions with this compound can often be attributed to insufficient activation of the triazole ring or inadequate basicity to facilitate the reaction. The 1,2,4-triazole ring is electron-deficient, which is a prerequisite for SNAr; however, the reaction still requires appropriate conditions to proceed efficiently.
Causality and Resolution:
-
Inadequate Base: The SNAr reaction on the triazole ring typically proceeds via a Meisenheimer-like intermediate. A base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. If a weak base is used, the reaction may stall.
-
Recommendation: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base may depend on the solvent and the temperature sensitivity of your reactants.
-
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Recommendation: If you are using a less polar solvent, consider switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can hydrolyze the chloro-substituent (see Issue 3).
-
-
Temperature: While some SNAr reactions can proceed at room temperature, others require thermal activation to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Start from room temperature and incrementally increase to 60 °C, 80 °C, and even higher if your starting materials are stable. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Experimental Protocol: Optimizing SNAr with a Primary Amine
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the primary amine (1.1-1.5 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Multiple Products (Regioisomers) in N-Alkylation/Arylation Reactions
Question: I am performing an N-alkylation of this compound and obtaining a mixture of two isomeric products that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the N-functionalization of unsymmetrically substituted 1,2,4-triazoles. The triazole ring has three nitrogen atoms (N1, N2, and N4), and in the case of 3,5-disubstituted 1,2,4-triazoles, alkylation can occur at either N1 or N2 (N4 is sterically hindered and generally less favorable). Studies have shown that alkylation of 1,2,4-triazoles often yields a mixture of N1 and N2 (or N4) isomers, with the N1 isomer typically being the major product.[1][2][3]
Causality and Resolution:
-
Tautomerism and Kinetic vs. Thermodynamic Control: this compound exists as a mixture of tautomers. The reaction conditions (base, solvent, temperature) can influence which nitrogen is deprotonated and its relative nucleophilicity, leading to different product ratios. N2 alkylated isomers are often preferentially formed under certain conditions.[1]
-
Recommendation: A systematic screen of reaction conditions is recommended.
-
Base: Try different bases, from weaker ones like K₂CO₃ to stronger ones like NaH or LiHMDS. The counter-ion of the base can also influence regioselectivity.
-
Solvent: Vary the solvent polarity. Nonpolar solvents may favor one isomer over another.
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
-
Logical Workflow for Optimizing Regioselectivity:
Caption: A systematic approach to optimizing the regioselectivity of N-alkylation.
Purification Strategy for Regioisomers:
Separating N1 and N2 isomers can be challenging due to their similar polarities.
| Purification Technique | Recommendation |
| Column Chromatography | Use a shallow solvent gradient and consider high-performance flash chromatography for better resolution. |
| Recrystallization | If one isomer is significantly more abundant or has a much higher propensity to crystallize, this can be an effective method. A screening of various solvents is recommended. |
| Preparative HPLC | For difficult separations, preparative reverse-phase HPLC is often the most effective, albeit less scalable, method. |
Issue 3: Unidentified Side Product with a Lower Molecular Weight
Question: During my reaction, I've noticed the formation of a significant side product with a mass corresponding to the hydroxyl-substituted triazole. What is happening and how can I prevent it?
Answer:
The formation of 3-cyclopropyl-5-hydroxy-1H-1,2,4-triazole is a strong indication of the hydrolysis of the C5-chloro group. This is a common side reaction, especially in the presence of water and under basic or acidic conditions.
Causality and Resolution:
-
Presence of Water: Trace amounts of water in your solvents or reagents can lead to hydrolysis.
-
Recommendation: Use anhydrous solvents and dry your reagents thoroughly. If using a hygroscopic base like K₂CO₃, consider drying it in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
Reaction with Hydroxide Ions: If using a strong aqueous base or if water is present with a base, hydroxide ions can act as nucleophiles, displacing the chloride.
-
Recommendation: As mentioned, use anhydrous conditions. If a base is necessary, opt for a non-hydroxide source.
-
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
-
Recommendation: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Workflow to Mitigate Hydrolysis:
Caption: Steps to minimize the formation of the hydrolysis byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of this compound in solution?
A1: For chloro-1,2,4-triazoles, theoretical and physical studies indicate that the 3-chloro-1H-1,2,4-triazole and 5-chloro-1H-1,2,4-triazole tautomers are more stable than the 3-chloro-4H-1,2,4-triazole tautomer.[2] Therefore, in solution, you can expect a dynamic equilibrium between the 1H-tautomers, which has implications for regioselectivity in N-substitution reactions.
Q2: Are there any known stability issues with the cyclopropyl group under typical reaction conditions?
A2: The cyclopropyl group is generally stable under many reaction conditions. However, under strongly acidic conditions or in the presence of certain transition metals, ring-opening of the cyclopropane can occur. For most standard SNAr and N-alkylation conditions, the cyclopropyl ring is expected to remain intact. It is always advisable to monitor for any unexpected byproducts by mass spectrometry.
Q3: What are the recommended general purification techniques for derivatives of this compound?
A3: The purification method of choice will depend on the physical properties of your product.
-
Column Chromatography: This is the most common method for purifying reaction mixtures containing multiple components. Silica gel is typically used, with a solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Recrystallization: If your product is a solid and can be obtained in high purity from the crude reaction mixture, recrystallization is an excellent method for obtaining highly pure material.[4]
-
Acid-Base Extraction: If your product has a basic nitrogen that is not present in the impurities, an acid-base extraction can be a useful preliminary purification step.
Q4: Can the chloro group be displaced by other nucleophiles besides amines?
A4: Yes, the chloro group at the C5 position is susceptible to nucleophilic attack by a variety of nucleophiles.[5] These can include thiols, alkoxides, and potentially some soft carbon nucleophiles, typically under basic conditions. The reactivity will depend on the nucleophilicity of the incoming group and the reaction conditions.
References
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
El-Sayed, W. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1423. [Link]
- Fizer, M., Fizer, O., & Lendel, V. (2016). Identifying and explaining the regioselectivity of alkylation of 1, 2, 4-triazole-3-thiones using NMR, GIAO and DFT calculations. Journal of Molecular Structure, 1123, 356-364.
- Ito, S., et al. (1998). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3562.
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-10. [Link]
- Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(11), 6330.
-
Smith, A. B., & Jones, C. D. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 132(18), 6432-6440. [Link]
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of this critical heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired regioisomers with high fidelity.
Introduction: The Challenge of Regioisomers in 1,2,4-Triazoles
The 1,2,4-triazole ring is a cornerstone in pharmaceuticals, agrochemicals, and materials science. However, its synthesis is often plagued by a lack of regioselectivity, leading to mixtures of 1,4- and 2,4-disubstituted or 1,3,5- and 1,2,4-trisubstituted products. The precise placement of substituents is critical, as different regioisomers can exhibit vastly different biological activities and physical properties. This guide will provide the mechanistic understanding and practical steps to control these outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 1,4- and 1,5-disubstituted 1,2,4-triazoles using a traditional thermal condensation method. How can I favor the 1,4-isomer?
This is a classic challenge in reactions like the Pellizzari reaction or related condensations. The formation of the two isomers is often under thermodynamic control, but kinetic factors can be exploited.
-
Mechanistic Insight: The cyclization of the intermediate can proceed through two different nitrogen atoms. The electronic properties of your substituents play a major role. Electron-withdrawing groups (EWGs) on the amidine component can favor the formation of the 1,4-isomer by influencing the nucleophilicity of the nitrogen atoms during the cyclization step.
-
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: Running the reaction at the lowest feasible temperature can often favor the kinetically controlled product, which may be the desired 1,4-isomer in some cases.
-
Solvent Effects: A systematic solvent screen is recommended. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates differently than nonpolar solvents like toluene, potentially altering the regiochemical outcome.
-
Catalyst Choice: If using a catalyst, consider switching to a bulkier acid or base catalyst. Steric hindrance can play a crucial role in directing the cyclization pathway.
-
Q2: My copper-catalyzed azide-nitrile cycloaddition is giving me poor regioselectivity. What are the key parameters to optimize?
Copper-catalyzed cycloadditions are powerful but sensitive. The regioselectivity is governed by the coordination of the copper catalyst with the nitrile and azide.
-
Mechanistic Insight: The generally accepted mechanism involves the formation of a copper-acetylide-like intermediate from the terminal alkyne (or a related species from the nitrile) and the coordination of the azide. The regioselectivity arises from the way these two components are brought together by the copper catalyst.
-
Troubleshooting & Solutions:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-donating ligands on the copper center can enforce a specific coordination geometry, sterically directing the azide to add in a particular fashion. Consider screening a panel of nitrogen-based ligands (e.g., substituted bipyridines, phenanthrolines).
-
Copper Source and Oxidation State: The use of Cu(I) is critical. Ensure your Cu(I) source (e.g., CuI, CuBr) is pure and the reaction is run under an inert atmosphere to prevent oxidation to Cu(II), which is generally inactive or can lead to side reactions. In situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate) is a reliable method to generate the active Cu(I) catalyst.
-
Solvent and Temperature: The polarity of the solvent can influence the stability of the catalytic species. A solvent screen including t-BuOH/H₂O, DMSO, and toluene is a good starting point. Lowering the temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.
-
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
Issue 1: Poor or No Conversion in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
You are attempting to synthesize a 1,5-disubstituted 1,2,3-triazole (a common alternative when CuAAC fails for internal alkynes) but are seeing no product. This reaction is known for its ability to generate the 1,5-isomer, which is often difficult to obtain otherwise.
Workflow for Troubleshooting RuAAC Reactions
Caption: Decision-making process to reduce oxadiazole byproducts.
Protocols & Methodologies
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Nitrile Cycloaddition (CuANC)
This protocol is a starting point for the synthesis of 1,5-disubstituted 1,2,4-triazoles.
-
Reaction Setup: To an oven-dried Schlenk flask, add the nitrile (1.0 mmol), the organic azide (1.2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 10 mL) via syringe.
-
Catalyst Preparation (In Situ): In a separate flask under an inert atmosphere, suspend CuI (0.05 mmol, 5 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 0.05 mmol, 5 mol%) in the same solvent (2 mL).
-
Reaction Initiation: Transfer the catalyst suspension to the reaction flask via cannula or syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia to remove the copper catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Common Variables and Their Impact on Regioselectivity in CuANC
| Parameter | Variation | Expected Impact on 1,5-Isomer Selectivity | Rationale |
| Ligand | Bulky, electron-rich (e.g., neocuproine) | Increase | Steric hindrance around the copper center directs the approach of the reactants. |
| Solvent | Non-coordinating (e.g., Toluene) | Increase | Coordinating solvents can compete with the substrates for binding to the copper catalyst. |
| Temperature | Lower (e.g., 60 °C vs 110 °C) | May Increase | Can favor the kinetically preferred regioisomer by increasing the energy difference between the two transition states. |
| Substituents | EWG on Nitrile | Increase | Enhances the electrophilicity of the nitrile carbon, facilitating the initial coordination and subsequent cyclization. |
References
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , Chemical Reviews, [Link]
-
A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes , Angewandte Chemie International Edition, [Link]
-
Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides , Journal of the American Chemical Society, [Link]
-
The Einhorn-Brunner reaction: a classical route to 1,2,4-triazoles revisited , Organic & Biomolecular Chemistry, [Link]
Technical Support Center: Preventing 1,3,4-Oxadiazole Formation in Triazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we value precision and purity in our synthetic preparations. The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry largely due to the robustness of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is celebrated for its high yield and specificity.[1][2] However, under certain non-optimal conditions or with structurally complex substrates, the emergence of isomeric byproducts can compromise reaction outcomes.
A particularly persistent challenge is the unintended formation of the 1,3,4-oxadiazole heterocycle. While structurally similar, its presence represents a significant impurity that can be difficult to separate and can derail development timelines. This guide is designed to provide you with the mechanistic understanding, troubleshooting strategies, and validated protocols to suppress the formation of this byproduct, ensuring the selective and efficient synthesis of your target 1,2,3-triazole.
Section 1: Understanding the Competing Pathways
The crux of the issue lies in a competing cyclization pathway that becomes accessible under specific conditions. While 1,2,3-triazoles are formed via a [3+2] cycloaddition between an azide and an alkyne, 1,3,4-oxadiazoles typically arise from the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3][4] The competition occurs when reaction intermediates or starting materials possess functionalities that can be shunted into the oxadiazole pathway, often prompted by harsh reaction conditions.
The diagram below illustrates the critical branching point. The desired CuAAC pathway is a highly efficient, kinetically controlled process. In contrast, the formation of the 1,3,4-oxadiazole is often a thermodynamically driven process favored by high temperatures, strong acids, or dehydrating agents that promote the cyclodehydration of any present acylhydrazide or similar species.
Caption: Competing pathways in triazole synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered in the laboratory, providing direct causes and actionable solutions.
Q1: My reaction is yielding a major byproduct with a mass corresponding to my desired triazole, but its spectroscopic data is inconsistent. Could it be a 1,3,4-oxadiazole?
A1: This is a frequent observation when reaction conditions drift from the optimal. The formation of 1,3,4-oxadiazoles is primarily driven by three factors:
-
Harsh Reaction Conditions: High temperatures or the presence of strong acids can facilitate the dehydration chemistry required for oxadiazole formation. The classic Huisgen cycloaddition (thermal, uncatalyzed) requires high heat, which can promote side reactions, unlike the milder, catalyzed versions.[1][5][6]
-
Inappropriate Reagents: The use of strong dehydrating agents, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂), is a classic method for synthesizing 1,3,4-oxadiazoles.[3] If your reaction contains reagents with dehydrating properties, they are a likely cause.
-
Substrate Susceptibility: If your azide or alkyne starting materials contain, or can rearrange to form, an acylhydrazide or a similar moiety, they are highly susceptible to cyclizing into the oxadiazole ring under dehydrating conditions.
Q2: How can I adjust my reaction conditions to selectively favor 1,2,3-triazole formation?
A2: Selectivity is achieved by favoring the kinetic product (triazole) over the thermodynamic product (oxadiazole). This involves careful control over your reaction parameters. The CuAAC reaction is exceptionally effective because the copper catalyst dramatically accelerates the desired cycloaddition, allowing it to proceed at temperatures where the dehydration pathway is dormant.[1][7]
| Parameter | Optimal for 1,2,3-Triazole (CuAAC) | Promotes 1,3,4-Oxadiazole Formation | Rationale |
| Catalyst | Cu(I) source (e.g., CuI, or CuSO₄ with sodium ascorbate).[6] | None, or strong Brønsted/Lewis acids (PPA, H₂SO₄).[3][8] | The Cu(I) catalyst is specific for the azide-alkyne cycloaddition and lowers the activation energy significantly.[5] |
| Temperature | Room Temperature to ~60 °C. | High Temperatures (>80 °C, often reflux). | Lower temperatures provide insufficient energy to overcome the activation barrier for the dehydration/cyclization side reaction. |
| Solvent | Aqueous mixtures (t-BuOH/H₂O), DMSO, THF, CH₂Cl₂.[9][10] | High-boiling point, dehydrating solvents or neat reagents. | Solvents for CuAAC are chosen to solubilize reactants and catalyst without promoting side reactions. |
| pH | Neutral to slightly basic (pH 4-12 tolerated).[1] | Strongly acidic. | Acidic conditions can catalyze the dehydration of acylhydrazide-like intermediates. |
Q3: My substrate is complex and may be prone to rearrangement. What advanced strategies can I employ?
A3: For sensitive or multifunctional substrates, standard conditions may not be sufficient. Consider these advanced approaches:
-
Ligand-Assisted Catalysis: The use of stabilizing ligands for the copper(I) catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA), can enhance catalytic efficiency and allow for even milder reaction conditions, further suppressing potential side reactions.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your molecule cannot tolerate copper, this metal-free alternative is an excellent choice. SPAAC utilizes strained cyclooctynes, which react readily with azides at low temperatures without any catalyst, thereby avoiding conditions that could lead to oxadiazole formation.[2]
-
Stepwise Synthesis: If you suspect an intramolecular reaction is causing the issue, consider a stepwise approach. Synthesize and purify the azide and alkyne components separately before attempting the final cycloaddition under optimized, mild conditions.
Q4: How do I analytically confirm the identity of the oxadiazole byproduct and differentiate it from my target triazole?
A4: Differentiating these isomers is straightforward with standard analytical techniques.
-
¹H NMR: The proton on the 1,2,3-triazole ring typically appears as a sharp singlet in a distinct region of the spectrum (often ~7.5-8.5 ppm). The 1,3,4-oxadiazole ring has no ring protons unless substituted with a hydrogen-bearing group. The chemical shifts of substituents attached to the rings will also differ due to the distinct electronic environments.
-
¹³C NMR: The chemical shifts of the ring carbons are diagnostic. 1,2,3-triazole carbons appear in the ~120-150 ppm range, while 1,3,4-oxadiazole carbons are typically further downfield, often in the ~155-165 ppm range, due to the influence of the two adjacent heteroatoms (O and N).
-
Infrared (IR) Spectroscopy: While less definitive, the C=N and C-O-C stretching frequencies of the oxadiazole ring can provide clues.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, their fragmentation patterns upon ionization (e.g., in MS/MS experiments) will differ significantly due to the different ring structures, providing a clear method of identification.
Section 3: Gold-Standard Protocols for Selective Triazole Synthesis
To ensure the highest probability of success, follow these validated protocols designed for selectivity.
Protocol 1: Optimized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes an in-situ reduction of Copper(II) to the active Copper(I) species, which is highly effective and avoids the need to handle potentially unstable Cu(I) salts.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equiv) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution should turn from blue to a pale yellow/green color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[9]
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Sensitive Substrates
This metal-free protocol is ideal for biomolecules or substrates that are sensitive to copper catalysis.
-
Reactant Preparation: Dissolve the azide-functionalized substrate (1.0 equiv) in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer).
-
Reaction Initiation: Add the strained alkyne (e.g., a dibenzocyclooctyne (DBCO) derivative) (1.0-1.2 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often very fast, with significant product formation occurring within minutes to a few hours. Monitor by TLC or LC-MS.
-
Workup and Purification: The workup is often simplified due to the absence of a catalyst. Depending on the product's properties, it may be isolated by direct precipitation, extraction, or purified using chromatography (e.g., silica gel, reverse-phase HPLC).
Section 4: Visual Logic & Workflows
Use these diagrams to guide your experimental design and troubleshooting process.
Caption: Troubleshooting decision tree for byproduct formation.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the fundamental difference between the thermal Huisgen cycloaddition and CuAAC, and how does it relate to byproduct formation?
-
A: The thermal Huisgen cycloaddition is an uncatalyzed, concerted 1,3-dipolar cycloaddition that requires high temperatures to overcome a significant activation energy barrier.[1][5] This high heat provides the energy for side reactions like dehydration to occur. The CuAAC is a stepwise, catalyzed process that proceeds through copper-acetylide intermediates, drastically lowering the activation energy and allowing the reaction to occur at room temperature, thus avoiding the conditions that favor 1,3,4-oxadiazole formation.[7]
-
-
Q: Are there any "green chemistry" approaches to minimize these side reactions?
-
A: Yes. The use of aqueous solvent systems, as described in the optimized CuAAC protocol, is a key principle of green chemistry.[10] Furthermore, developing highly efficient heterogeneous copper catalysts can simplify catalyst removal and recycling, reducing waste.[11] SPAAC is also inherently "greener" as it eliminates the need for a metal catalyst entirely.[2]
-
-
Q: Can I simply purify my desired 1,2,3-triazole away from the 1,3,4-oxadiazole byproduct?
-
A: While often possible using standard column chromatography, the polarity of the two isomers can be very similar, making separation challenging and leading to yield loss. The most effective strategy is always to prevent the formation of the byproduct in the first place by optimizing the reaction conditions.
-
References
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Gomathy, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Wang, C., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Institutes of Health (PMC). Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health (PMC). Available at: [Link]
-
González-Olvera, R., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]
-
Kumar, R., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Mishra, K. B., et al. (2025). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. RSC Publishing. Available at: [Link]
-
Pathan, A. A., et al. (2018). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. Available at: [Link]
-
Rostovtsev, V. V., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (PMC). Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Science of Synthesis. (2002). Product Class 8: 1,3,4-Oxadiazoles. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available at: [Link]
-
Wikipedia. Click chemistry. Available at: [Link]
-
Alonso, F., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2019). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,2,4-Triazole Products
Introduction: The Challenge of Metal-Free Triazoles
The synthesis of 1,2,4-triazoles, a cornerstone of many pharmaceutical and agrochemical compounds, frequently relies on transition metal catalysts such as palladium (Pd), copper (Cu), and ruthenium (Ru).[1][2] While essential for forming the heterocyclic core, residual metals in the final active pharmaceutical ingredient (API) are a critical concern. They can compromise downstream chemistry, interfere with biological assays, and pose significant toxicity risks, leading to stringent regulatory limits set by bodies like the European Medicines Agency (EMA).[3][4]
The inherent chelating ability of the triazole ring itself presents a unique purification challenge. The nitrogen lone pairs can form stable complexes with residual metal ions, making their removal far from trivial.[5] This guide provides researchers, chemists, and process development professionals with a dedicated resource for troubleshooting and overcoming these specific hurdles. We will explore the causality behind common purification failures and provide validated, step-by-step protocols to ensure your final product meets the highest purity standards.
Decision Guide: Selecting Your Metal Removal Strategy
Choosing the right purification technique is system-dependent and influenced by the metal's identity and oxidation state, as well as the product's solubility and stability.[6] This decision tree provides a logical starting point for developing your purification workflow.
Caption: Decision tree for selecting a metal catalyst removal method.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 1,2,4-triazole products.
Issue 1: High levels of residual copper remain after my CuAAC ("click chemistry") reaction, even after silica gel chromatography.
-
Question: I've performed a copper-catalyzed azide-alkyne cycloaddition to synthesize my 1,2,4-triazole-containing molecule. After a standard workup and column chromatography, ICP analysis shows copper levels are still over 100 ppm. Why is the copper so difficult to remove?
-
Answer & Rationale: This is a classic and frequently encountered problem. The 1,2,3-triazole product (formed in CuAAC, which is structurally related to the 1,2,4-triazoles discussed here) is an excellent chelating agent for copper(II) ions, which are formed during the catalytic cycle. The lone pair electrons on the nitrogen atoms of the triazole ring coordinate strongly to the copper, forming a stable metal-product complex.[5] This complex can co-elute with your product during chromatography, making separation by this method alone ineffective.
-
Suggested Solution Workflow:
-
Aqueous EDTA Wash: Before chromatography, dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash this solution multiple times with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), typically a 0.1 M solution of the disodium salt. EDTA is a powerful hexadentate ligand that forms a highly stable, water-soluble complex with copper, thereby extracting it from the organic phase.[5]
-
Scavenger Treatment: If copper levels remain high, employ a dedicated copper scavenger. Functionalized silica gels or polymers with amine or thiol groups are effective. Stir the organic solution of your product with the scavenger for several hours before filtering.
-
Activated Carbon as a Final Polish: As a final step, passing a solution of the product through a pad of activated carbon can adsorb the last traces of the copper complex.[5][7] Be aware that this can sometimes lead to product loss due to non-specific adsorption.[8]
-
Issue 2: My palladium scavenger is not working effectively after a Suzuki coupling reaction.
-
Question: I've used a thiol-based scavenger to remove palladium from my reaction mixture, but the final product is still greyish, and ICP-MS indicates >50 ppm of Pd. I used the recommended amount of scavenger. What went wrong?
-
Answer & Rationale: The effectiveness of a palladium scavenger is highly dependent on the oxidation state of the palladium species in the solution.[6][9] Thiol-based scavengers are most effective at binding soluble Pd(II) species. However, at the end of a reaction, palladium can exist as a mixture of soluble Pd(II) and insoluble, colloidal Pd(0) particles, which give the solution a black or grey appearance. Your scavenger is likely only removing the ionic Pd(II), leaving the colloidal Pd(0) behind.
-
Suggested Solution Workflow:
-
Oxidize and Scavenge: First, convert the insoluble Pd(0) to the more readily scavenged Pd(II). This can often be achieved by stirring the reaction mixture open to the air for a few hours, or by the careful addition of a mild oxidant. Once oxidized, the thiol-based scavenger will be much more effective.
-
Filtration through Celite: Colloidal Pd(0) can often be removed by filtration. Dilute the reaction mixture with a suitable solvent and pass it through a packed pad of Celite.[6] This physically traps the fine metal particles.
-
Screen a Panel of Scavengers: No single scavenger is universally effective. It is best practice to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the optimal one for your specific product and reaction conditions.[9]
-
Issue 3: My product is degrading or showing significant loss during purification with activated carbon.
-
Question: I used activated carbon to remove residual ruthenium, and while the metal levels are low, my overall yield has dropped by 40%. What is causing this product loss?
-
Answer & Rationale: Activated carbon is a highly effective but non-specific adsorbent.[8] It has a large surface area with various functional groups that can adsorb not only the metal catalyst but also your organic product, especially if the product is planar, aromatic, or has polar functional groups. This non-specific binding is a common cause of significant yield loss.
-
Suggested Solutions:
-
Reduce the Amount: Use the minimum amount of activated carbon necessary. Perform a small-scale experiment to titrate the amount needed to achieve the desired metal level without unacceptable product loss.
-
Change the Solvent: Adsorption is solvent-dependent. Try running the carbon treatment in a more polar solvent where your product is highly soluble. This can sometimes reduce the product's affinity for the carbon surface.
-
Switch to a More Selective Method: In cases of high product loss, it is better to switch to a more selective metal scavenger. For ruthenium, scavengers based on isocyanides, thiols, or even simple reagents like triphenylphosphine oxide can be highly effective at sequestering the metal without binding the product.[6][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of metal removal techniques? A1: Metal removal strategies can be broadly categorized into four main types:
-
Precipitation: The metal is converted into an insoluble salt or complex and removed by filtration. This is often achieved by changing the pH or adding a specific precipitating agent.[11][12]
-
Solvent Extraction: The metal is selectively moved from one liquid phase to another. This typically involves washing an organic solution of the product with an aqueous solution containing a chelating agent (like EDTA) that binds the metal and pulls it into the water layer.[13][14]
-
Adsorption: The crude product solution is passed through a solid material that physically or chemically binds the metal. Common adsorbents include activated carbon, silica gel, alumina, and ion-exchange resins.[7][15]
-
Scavenging: A reagent (scavenger) with a high affinity for the target metal is added to the solution. The scavenger forms a strong bond with the metal, and the resulting complex is then removed, often by filtration (if the scavenger is on a solid support) or chromatography.[9][16]
Q2: How do I accurately measure the level of residual metal in my final product? A2: The most reliable and widely accepted method for quantifying trace metal impurities in pharmaceutical products is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[17] These techniques offer extremely low detection limits (down to parts-per-billion) and are element-specific. For sample preparation, the organic product is typically digested in strong acid to destroy the organic matrix and ensure all the metal is solubilized for analysis.[17]
Q3: Is a multi-step purification approach better than a single method? A3: Yes, a multi-step approach is often more effective and robust.[8] For example, an initial, inexpensive bulk removal step like an aqueous wash or Celite filtration can be followed by a "polishing" step using a high-affinity, but more expensive, metal scavenger. This combination can efficiently reduce metal levels from thousands of ppm down to the low single-digit ppm range required for APIs.
Detailed Experimental Protocols
Protocol 1: General Procedure for Copper Removal using an EDTA Wash
This protocol is designed for removing residual copper from a reaction mixture where the product is soluble in a water-immiscible organic solvent.
-
Reaction Workup: After the reaction is complete, quench it as required by your procedure. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes).
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x 5 volumes) to remove water-soluble salts.
-
EDTA Wash: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Wash the organic layer with the EDTA solution (3 x 5 volumes). Shake the separatory funnel vigorously for 2 minutes during each wash and allow the layers to fully separate. The aqueous layer may develop a blue or green color as it extracts the copper-EDTA complex.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (1 x 5 volumes) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Submit a sample of the dried product for ICP-MS analysis to quantify the remaining copper content.
Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica Gel
This protocol describes a general method for removing soluble Pd(II) species.
-
Solvent Exchange: After the initial workup, dissolve the crude product in a solvent suitable for scavenging (e.g., Toluene, THF, or DCM) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Scavenging Reaction: Add the scavenger to the solution of the crude product. Stir the resulting slurry vigorously at room temperature. Reaction times can vary, but an overnight stir (12-16 hours) is often effective. Gentle heating (e.g., 40 °C) can sometimes accelerate the process, but product stability should be confirmed.
-
Filtration: Filter the slurry through a pad of Celite to remove the scavenger-metal complex. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the final product for residual palladium content by ICP-MS.
Workflow for Metal Scavenger Screening
Caption: Workflow for parallel screening of metal scavengers.
Data Summary Table
The choice of scavenger is critical and depends on the target metal. The table below provides a general guide to common scavenger types and their primary metal targets.
| Scavenger Functional Group | Primary Metal Targets | Typical Conditions | Notes |
| Thiol / Thiol-Urea | Pd(II), Ru, Cu, Pt | 3-10 eq., RT to 60°C, 4-24h | Highly effective for soft metals like Palladium.[6][9] |
| Amine / Polyamine | Pd(II), Cu(II), Rh | 3-10 eq., RT, 4-16h | Good for copper removal, especially post-CuAAC. |
| Isocyanide | Ru, Pd | 3-5 eq., RT, 1-4h | Very effective for removing ruthenium metathesis catalysts.[6] |
| Phosphine | Ru, Rh | 3-5 eq., RT to 50°C, 2-8h | Can be used to quench and precipitate certain Ru catalysts.[10] |
| Activated Carbon | Broad Spectrum (Pd, Ru, etc.) | 5-10 wt%, RT, 1-12h | Non-selective, risk of product loss. Good for polishing.[7][8] |
References
-
ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
RSC Blogs. (2024). October 2024 – RSC Advances Blog. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical precipitation methods for removing heavy metals from wastewater. Retrieved from [Link]
- Google Patents. (n.d.). WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues.
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Unipure. (n.d.). Metals Removal Technology. Retrieved from [Link]
-
Pharmabiz.com. (n.d.). Analytical techniques to identify metallic contaminants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (2023). Recycling of homogenous catalyst using organic solvent filtration and electrochemical separation. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
MDPI. (n.d.). Removal Behavior of Heavy Metals from Aqueous Solutions via Microbially Induced Carbonate Precipitation Driven by Acclimatized Sporosarcina pasteurii. Retrieved from [Link]
-
NIH. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
-
Research Outreach. (2023). Optimising solvent extraction for metal recycling. Retrieved from [Link]
-
ACS Publications. (n.d.). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. Retrieved from [Link]
-
IJRPC. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from [Link]
-
Aethera. (n.d.). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]
-
NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). KR101665406B1 - Use of metal scavengers for removal of ruthenium residues.
-
Allied Academies. (n.d.). The comparative jurisprudence of catalysts preparation methods: II. Deposition-precipitation and adsorption methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
Learn Platform. (2025). How Do Chemical Precipitation Methods Work to Remove Heavy Metal Pollutants?. Retrieved from [Link]
-
NIH. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. PMC. Retrieved from [Link]
-
RSC Publishing. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. isres.org [isres.org]
- 3. Analytical techniques to identify metallic contaminants [pharmabiz.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. How Do Chemical Precipitation Methods Work to Remove Heavy Metal Pollutants? → Learn [pollution.sustainability-directory.com]
- 13. organomation.com [organomation.com]
- 14. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 17. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing self-validating systems.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and established route involves a two-step process. First, 3-cyclopropyl-1H-1,2,4-triazol-5-amine is synthesized. This intermediate is then converted to the final product, this compound, via a Sandmeyer-type reaction.[1][2] This approach is favored due to the availability of starting materials and generally reliable reaction conditions.
Q2: What are the critical parameters to control during the synthesis of the 3-cyclopropyl-1H-1,2,4-triazol-5-amine intermediate?
The formation of the 3-cyclopropyl-1H-1,2,4-triazol-5-amine intermediate is a crucial step that dictates the overall yield and purity of the final product. Key parameters to control include:
-
Reaction Temperature: The optimal temperature can significantly influence the rate of reaction and the formation of byproducts. It is essential to screen a range of temperatures to find the ideal balance.[3]
-
Solvent Selection: The choice of solvent affects the solubility of reactants and intermediates. For similar triazole syntheses, solvents like ethanol or acetonitrile have been used effectively.[4][5]
-
Base Selection: A suitable base is often necessary to promote the desired cyclization and neutralize acidic byproducts. Common bases include potassium carbonate or sodium hydroxide.[3][5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time.[3]
Q3: I am observing low yields in the Sandmeyer reaction to form the final chlorinated product. What are the common causes?
Low yields in the Sandmeyer reaction for converting the amino group to a chloro group are a frequent challenge. The primary reasons include:
-
Incomplete Diazotization: The formation of the diazonium salt from the amine is a critical first step. Insufficient cooling (typically 0-5 °C), incorrect stoichiometry of sodium nitrite, or inadequate acidity can lead to incomplete diazotization.[6][7]
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Maintaining a low temperature throughout the reaction is crucial to prevent decomposition and the formation of unwanted side products.[6]
-
Copper Catalyst Activity: The copper(I) chloride catalyst plays a vital role in the radical-nucleophilic aromatic substitution.[2] Using a fresh, high-quality catalyst is essential for optimal performance.
-
Side Reactions: The aryl radical intermediate can participate in side reactions, such as dimerization to form biaryl byproducts, which reduces the yield of the desired chlorinated product.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-cyclopropyl-1H-1,2,4-triazol-5-amine | Incomplete reaction; Formation of side products. | Optimize reaction temperature and time by monitoring with TLC.[3] Screen different solvents and bases to improve solubility and reaction rate.[3][4] Consider microwave-assisted synthesis to potentially increase yield and reduce reaction time.[4] |
| Multiple spots on TLC after the Sandmeyer reaction | Incomplete reaction; Presence of starting material (amine); Formation of phenolic byproducts (from reaction with water); Formation of biaryl byproducts. | Ensure complete diazotization by maintaining low temperatures (0-5 °C) and using the correct stoichiometry of reagents.[6] Use anhydrous conditions to minimize the formation of phenolic impurities. Ensure efficient stirring to promote the desired reaction over side reactions. |
| Difficulty in purifying the final product | Co-elution of impurities with the product during chromatography; Product instability. | Optimize the chromatography conditions (solvent system, stationary phase). Consider recrystallization as an alternative or additional purification step. Ensure the product is handled under appropriate conditions (e.g., protected from light or air if found to be unstable). |
| Inconsistent reaction yields between batches | Variation in reagent quality; Inconsistent reaction conditions (temperature, time, stirring). | Use reagents from the same batch or ensure consistent quality. Strictly control all reaction parameters using calibrated equipment. |
Experimental Protocols
Protocol 1: Synthesis of 3-cyclopropyl-1H-1,2,4-triazol-5-amine
This protocol is a generalized procedure based on common methods for synthesizing similar aminotriazoles.[4][8]
Materials:
-
Cyclopropyl cyanide
-
Hydrazine hydrate
-
Cyanogen bromide or a suitable equivalent
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Ethanol)
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl cyanide in ethanol.
-
Add hydrazine hydrate to the solution and stir the mixture.
-
Slowly add a solution of cyanogen bromide in ethanol to the reaction mixture. Caution: Cyanogen bromide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add a solution of sodium hydroxide to the mixture and reflux for the optimized reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol is based on the principles of the Sandmeyer reaction.[2][6]
Materials:
-
3-cyclopropyl-1H-1,2,4-triazol-5-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Step-by-Step Methodology:
-
In a beaker, dissolve 3-cyclopropyl-1H-1,2,4-triazol-5-amine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield issues.
References
-
Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. [Link]
-
Vo, H. T., et al. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 23(15), 5846–5850. [Link]
-
Wikipedia. (2023, December 27). Sandmeyer reaction. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21469–21480. [Link]
-
Core.ac.uk. (n.d.). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. . [Link]
-
Wang, W., Wang, J., & Wang, Y. (2025). The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5029. [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
National Center for Biotechnology Information. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
ISRES Publishing. (2016). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
ResearchGate. (2024). (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
ResearchGate. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal. [Link]
-
Frontiers in Molecular Biosciences. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
-
National Center for Biotechnology Information. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
-
National Center for Biotechnology Information. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
National Center for Biotechnology Information. (2018). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. Materials. [Link]
-
ResearchGate. (2015). (PDF) General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. [Link]
-
PubMed Central. (2022). Pyrazolo[5,1-c][2][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Pharmaceuticals. [Link]
-
MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]
-
MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank. [Link]
-
MDPI. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][9]triazoles. Molecules. [Link]
-
ResearchGate. (2022). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
Technical Support Center: Scale-Up of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of scaling this important heterocyclic intermediate. Our focus is on ensuring process safety, robustness, and reproducibility.
The synthetic pathway to this compound typically involves the conversion of a 5-amino precursor via a diazotization and Sandmeyer reaction. While effective at the lab scale, this route presents significant safety and logistical challenges upon scale-up, primarily due to the generation of a thermally unstable diazonium salt intermediate.[1][2] This guide is structured to address these challenges head-on.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding the process.
Q1: What is the most common and scalable synthetic route to this compound? A common and industrially relevant route involves a two-stage process. First, the synthesis of the precursor, 3-cyclopropyl-1H-1,2,4-triazol-5-amine. Second, the conversion of this amine to the final product via a Sandmeyer reaction.[3] This involves diazotization of the amine using a nitrite source in an acidic medium, followed by decomposition of the resulting diazonium salt with a copper(I) chloride catalyst.
Q2: What is the single most critical safety hazard during the scale-up of this process? The formation and handling of the intermediate aryl diazonium salt is the most significant hazard.[4] These compounds can be thermally unstable and, in some cases, explosive in solid form or at elevated temperatures.[1][5] The decomposition is highly exothermic and releases nitrogen gas, which can lead to a rapid pressure increase and thermal runaway in a large reactor.[2] Therefore, strict temperature control is paramount.
Q3: What are the Critical Process Parameters (CPPs) that must be monitored during the Sandmeyer reaction stage? The key CPPs are:
-
Temperature: Must be maintained at 0–5 °C during diazotization to prevent premature decomposition of the diazonium salt.[4]
-
Stoichiometry: Precise control of the sodium nitrite charge is crucial. Excess nitrite can lead to unwanted side reactions and residual nitrous acid, while insufficient nitrite results in incomplete conversion.
-
Addition Rate: The slow, controlled addition of sodium nitrite solution is necessary to manage the exotherm and prevent localized temperature spikes.
-
Agitation: Efficient mixing is vital for maintaining temperature homogeneity and ensuring effective mass transfer, especially in larger vessels.
Q4: My final product purity is low due to a persistent, dark-colored impurity. What is the likely cause? This is often due to phenol byproducts formed by the reaction of the diazonium salt with water, or azo-coupling side reactions where the diazonium salt couples with the starting amine or the product. These impurities are often highly colored. Improving temperature control, ensuring a sufficiently acidic environment, and optimizing the timing of the copper catalyst addition can minimize their formation.
Section 2: Synthesis & Scale-Up Workflow
This diagram illustrates the typical manufacturing workflow, highlighting the critical control points for a safe and efficient scale-up.
Caption: Overall synthetic workflow from starting materials to final product.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during scale-up, providing explanations and actionable solutions.
Stage 1: Precursor Synthesis (3-cyclopropyl-1H-1,2,4-triazol-5-amine)
Q: The yield of my aminotriazole precursor is consistently low (<70%). What are the common causes?
-
Probable Cause 1: Incomplete Cyclization. The reaction to form the triazole ring may be equilibrium-limited or require more forcing conditions at scale.[6][7]
-
Solution: Ensure that the reaction temperature and time are sufficient. On a larger scale, heat transfer can be less efficient, so you may need to increase the jacket temperature or extend the reaction time compared to the lab process. Monitor the reaction by HPLC to confirm completion.
-
Probable Cause 2: Sub-optimal Base Stoichiometry. The choice and amount of base can be critical for driving the condensation and cyclization steps.
-
Solution: Re-evaluate the stoichiometry of your base (e.g., KOH, NaOMe). Ensure it is fully dissolved and added in a controlled manner. For solid bases, ensure the particle size is small enough for efficient reaction.
Stage 2: Diazotization & Sandmeyer Reaction
Q: I am observing significant off-gassing and a temperature spike during NaNO₂ addition, even with the jacket at 0°C. What should I do?
-
Probable Cause: Uncontrolled Diazonium Salt Decomposition. This is a critical safety event.[4] The local concentration of nitrous acid or a localized temperature increase is causing the diazonium salt to decompose prematurely, releasing N₂ gas and heat. This can be due to poor mixing or too rapid addition.
-
Immediate Action: Stop the NaNO₂ addition immediately. Ensure maximum cooling is applied and that the reactor vent is clear.
-
Long-Term Solution:
-
Reduce Addition Rate: Significantly slow down the addition of the sodium nitrite solution.
-
Improve Agitation: Increase the agitator speed to improve bulk mixing and heat transfer to the reactor wall. Verify that the agitator design is appropriate for the vessel size.
-
Subsurface Addition: Introduce the NaNO₂ solution below the surface of the reaction mixture to promote rapid dispersion and prevent localized high concentrations at the surface.
-
Consider Flow Chemistry: For large-scale production, a continuous flow reactor provides superior temperature control and minimizes the volume of the hazardous diazonium intermediate present at any given time, significantly enhancing safety.[2]
-
Q: The conversion to the chloro-triazole is incomplete, and I isolate significant amounts of the starting amine. Why?
-
Probable Cause 1: Insufficient Nitrous Acid. The stoichiometry of sodium nitrite to the amine may be off, or the nitrous acid may have decomposed before it could react.
-
Solution: Ensure you are using a slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite. Before proceeding to the Sandmeyer step, perform a spot test with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, confirming the diazotization is complete. If the test is negative, add a small additional charge of NaNO₂ solution.[4]
-
Probable Cause 2: Inactive Copper Catalyst. The Cu(I) catalyst can be oxidized to inactive Cu(II) if exposed to air for extended periods.
-
Solution: Prepare the CuCl solution just before use. If possible, sparge the solution and reactor headspace with nitrogen to minimize oxygen exposure.
Q: My crude product contains a significant amount of 3-cyclopropyl-1H-1,2,4-triazol-5-ol. How can I prevent this?
-
Probable Cause: Hydrolysis of the Diazonium Salt. The diazonium group can be displaced by water to form a phenol (or in this case, a hydroxy-triazole), especially if the reaction mixture is not sufficiently acidic or if the temperature rises.
-
Solution:
-
Increase Acid Concentration: Ensure a sufficient excess of hydrochloric acid is used (typically 2.5-3.0 equivalents). This maintains a low pH and suppresses the hydrolysis side reaction.
-
Strict Temperature Control: Maintain the reaction temperature below 5°C until the CuCl has been added and the N₂ evolution has begun in a controlled manner.
-
Stage 3: Work-Up and Purification
Q: I am struggling with persistent emulsions during the ethyl acetate/water extraction. How can this be resolved?
-
Probable Cause: Presence of Fine Particulates or Tarry Byproducts. Insoluble copper salts or polymeric side products can stabilize emulsions.
-
Solution:
-
Filtration: Before extraction, filter the quenched reaction mixture through a pad of celite to remove fine solids.
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriately adjusted. Sometimes a slight change in pH can break an emulsion.
-
Brine Wash: After the initial extraction, wash the organic layer with a saturated NaCl (brine) solution. This increases the ionic strength of the aqueous phase and helps to break emulsions.
-
Centrifugation: For persistent emulsions at scale, centrifugation is a highly effective but equipment-intensive solution.
-
Section 4: Key Experimental Protocols
Protocol 1: Safe Scale-Up Diazotization and Sandmeyer Reaction (1 mol scale)
WARNING: This procedure involves a highly energetic and potentially unstable intermediate. A thorough process safety review must be conducted before attempting this at scale. The reactor must have adequate cooling capacity, pressure relief systems, and emergency quench capabilities.
-
Reactor Preparation:
-
Charge a 10 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 3-cyclopropyl-1H-1,2,4-triazol-5-amine (1.0 mol, 124.15 g).
-
Add concentrated hydrochloric acid (37%, 2.75 mol, 250 mL).
-
Add deionized water (2.5 L) and stir to form a slurry.
-
Cool the reactor jacket to -5°C and begin stirring. Cool the internal slurry to 0°C.
-
-
Diazotization:
-
In a separate vessel, dissolve sodium nitrite (1.05 mol, 72.45 g) in deionized water (400 mL).
-
CRITICAL STEP: Once the internal temperature is stable between 0-2°C, begin the slow, subsurface addition of the sodium nitrite solution via a peristaltic pump over 2-3 hours.
-
MONITORING: Maintain the internal temperature at < 5°C throughout the addition. A runaway reaction will produce large volumes of N₂ gas.
-
After the addition is complete, stir for an additional 30 minutes at 0-5°C.
-
VALIDATION: Take a small sample of the reaction mixture and test it on potassium iodide-starch paper. A distinct blue-black spot should form immediately. If not, add an additional 1-2% of the nitrite solution and re-test.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.1 mol, 108.9 g) in concentrated hydrochloric acid (150 mL) under a nitrogen atmosphere.
-
Cool this solution to 0°C.
-
Slowly add the cold CuCl solution to the cold diazonium salt slurry in the reactor over 30-60 minutes.
-
A controlled evolution of nitrogen gas will begin. The reaction is typically exothermic. Allow the temperature to slowly rise to room temperature, using jacket cooling to control the rate of warming and gas evolution.
-
Stir the reaction at room temperature for 12-18 hours, or until HPLC analysis shows complete consumption of the diazonium intermediate.
-
-
Work-Up:
-
Cool the mixture to 10°C. Quench any residual reactive species by adding a solution of sulfamic acid until a sample no longer gives a positive test on KI-starch paper.
-
Adjust the pH to ~8-9 with 50% aq. NaOH, keeping the temperature below 20°C.
-
Extract the product with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Section 5: Data Summary & Hazard Analysis
Table 1: Critical Process Parameters & Setpoints
| Parameter | Stage | Setpoint | Rationale |
| Temperature | Diazotization | 0 – 5 °C | Prevents thermal decomposition of the highly unstable diazonium salt.[1][4] |
| NaNO₂ Addition Time | Diazotization | 2 – 3 hours | Allows for effective heat removal and prevents localized exotherms. |
| NaNO₂ Stoichiometry | Diazotization | 1.05 – 1.10 eq. | Ensures complete conversion without significant excess of reactive nitrous acid. |
| HCl Stoichiometry | Diazotization | > 2.5 eq. | Maintains low pH to stabilize the diazonium salt and prevent phenol formation. |
| Temperature | Sandmeyer | 5 °C to RT | Controlled warm-up manages the rate of N₂ evolution and the reaction exotherm. |
Diagram: Diazotization Safety Decision Tree
This diagram provides a logical workflow for ensuring the safety of the most critical step.
Caption: Safety decision workflow for the critical diazotization step.
References
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [1][5][8][9]
-
MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Catalysts, 13(8), 1195. [10]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][3]
-
Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. [11]
-
Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337. [12][13][14]
-
Sikervar, V., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 9(11), 1899. [2]
-
Chen, J., et al. (2020). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 24(10), 1955-1972. [4]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][15]
-
El-Reedy, A. M., et al. (2005). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules, 10(9), 1153-1160.
-
Koszelewski, D., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(25), 13982-13992. [6][7]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Diazotisation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole and Other Triazole Derivatives in Agrochemistry and Mycology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, demonstrating remarkable versatility across medicinal chemistry and agrochemical research.[1][2][3] These five-membered heterocyclic structures are central to the efficacy of numerous antifungal and herbicidal agents due to their unique ability to interact with key metabolic pathways in fungi and plants. This guide provides a comparative analysis of the chemical and biological properties of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole against established triazole derivatives, namely prothioconazole, tebuconazole, and epoxiconazole. By examining their structural nuances, mechanisms of action, and available performance data, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel bioactive compounds.
The Significance of the Triazole Moiety: A Privileged Scaffold
The 1,2,4-triazole ring system is considered a "privileged scaffold" in medicinal and agrochemical sciences due to its metabolic stability, favorable pharmacokinetic properties, and capacity for diverse substitutions that modulate biological activity.[4] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, a critical feature for their mechanism of action.[5]
Profile of the Target Compound: this compound
While specific experimental data for this compound is not extensively available in publicly accessible literature, an analysis of its structural components allows for informed predictions of its potential biological activity based on established structure-activity relationships (SAR) for this class of compounds.
-
Cyclopropyl Group: The presence of a cyclopropyl moiety is a known feature in several potent fungicides and herbicides.[6] This small, strained ring can enhance binding affinity to target enzymes and improve metabolic stability. In some instances, the cyclopropyl group has been shown to contribute to increased herbicidal activity against specific weeds like Brassica napus.[6]
-
Chloro Substitution: Halogenation, particularly with chlorine, is a common strategy in the design of triazole antifungals.[2] The presence of a chlorine atom can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with the target enzyme and increasing its efficacy. For example, chloro-substitution on the phenyl ring of triazole derivatives has been shown to improve antifungal activity.[2]
Based on these structural features, it is hypothesized that this compound possesses potential as both a fungicide and a herbicide.
Comparator Triazole Derivatives: Established Market Leaders
For a robust comparison, we will evaluate this compound against three widely used triazole fungicides: prothioconazole, tebuconazole, and epoxiconazole. These compounds have well-documented efficacy and serve as industry benchmarks.
Prothioconazole
Prothioconazole is a broad-spectrum systemic fungicide with protective, curative, and eradicative properties.[7][8] It is a member of the triazolinthione class of fungicides and is highly effective against a wide range of fungal pathogens in cereals, oilseed rape, and other crops.[8]
-
Mechanism of Action: Like other triazoles, prothioconazole inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[7][9] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately, fungal cell death.
-
Synthesis: The synthesis of prothioconazole is a multi-step process that involves the reaction of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)ethanone with a triazole precursor.[1] A key intermediate is formed through a Claisen condensation, followed by epoxidation and reaction with hydrazine hydrate to form a hydrazine derivative. This is then reacted with formaldehyde and thiocyanate to produce a triazole-thione precursor, which is oxidized to yield prothioconazole.[1]
Tebuconazole
Tebuconazole is another widely used triazole fungicide with both protective and curative action.[10][11] It is known for its systemic properties, allowing it to be absorbed and translocated within the plant, thereby protecting new growth.[10] Tebuconazole is effective against a variety of fungal diseases, including rusts, mildews, and leaf spots.[10][12]
-
Mechanism of Action: Tebuconazole also functions by inhibiting the C14-demethylase enzyme involved in ergosterol biosynthesis, disrupting fungal cell membrane structure and function.[13][14]
-
Synthesis: The commercial production of tebuconazole typically starts with the reaction of p-chlorobenzaldehyde and pinacolone. The resulting intermediate undergoes a series of reactions including condensation, hydrogenation, and epoxidation, followed by a ring-opening reaction with 1,2,4-triazole.[13]
Epoxiconazole
Epoxiconazole is a broad-spectrum systemic fungicide used to control a wide range of fungal diseases in various crops, including cereals, coffee, and sugar beets.[15][16] It exhibits both preventative and curative activity.[15]
-
Mechanism of Action: Epoxiconazole's mode of action is the inhibition of sterol biosynthesis, specifically targeting the C14-demethylase enzyme.[17] This leads to the disruption of the fungal cell membrane and cessation of fungal growth.
-
Synthesis: The synthesis of epoxiconazole involves the creation of a substituted propyl chain containing both a chlorophenyl and a fluorophenyl group, which is then attached to a 1,2,4-triazole ring. A crucial step in the synthesis is the formation of an epoxide intermediate, which is key to its biological activity.[15]
Comparative Performance Analysis
A direct quantitative comparison of this compound with the established fungicides is challenging due to the limited publicly available data for the former. However, a qualitative comparison based on structural features and known SAR can be made. The combination of the cyclopropyl group and chloro-substitution in this compound suggests a strong potential for high intrinsic activity.
| Compound | Class | Mechanism of Action | Key Structural Features | Known Spectrum of Activity |
| This compound | 1,2,4-Triazole | Predicted to be a sterol biosynthesis inhibitor | Cyclopropyl group, Chloro-substitution | Predicted antifungal and herbicidal activity |
| Prothioconazole | Triazolinthione | Sterol biosynthesis inhibitor (CYP51)[7][9] | 1-chlorocyclopropyl group, 2-chlorophenyl group | Broad-spectrum fungicide against Ascomycetes, Basidiomycetes, and Deuteromycetes[8] |
| Tebuconazole | Triazole | Sterol biosynthesis inhibitor (CYP51)[13][14] | 4-chlorophenyl group, tert-butyl group | Broad-spectrum fungicide against rusts, mildews, and leaf spots[10][12] |
| Epoxiconazole | Triazole | Sterol biosynthesis inhibitor (CYP51)[17] | 2-chlorophenyl group, 4-fluorophenyl group, epoxide ring | Broad-spectrum fungicide against diseases in cereals, coffee, and sugar beets[15][16] |
Experimental Protocols
To empirically determine the biological activity of this compound and enable a direct comparison, the following standard experimental protocols are recommended.
Antifungal Activity Assay (In Vitro)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal pathogens.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of triazole derivatives.
Herbicidal Activity Assay (Pre-emergence)
This protocol evaluates the pre-emergence herbicidal activity of the test compounds on indicator plant species.
Workflow for Pre-emergence Herbicidal Bioassay
Caption: Workflow for evaluating the pre-emergence herbicidal activity of triazole derivatives.
Signaling Pathway Inhibition
The primary mode of action for the comparator triazole fungicides is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Ergosterol Biosynthesis Pathway and Triazole Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole fungicides.
Conclusion
While this compound remains a molecule with underexplored potential in the public domain, a systematic comparison with established triazole derivatives like prothioconazole, tebuconazole, and epoxiconazole provides a strong rationale for its further investigation. The presence of both a cyclopropyl group and a chloro substituent suggests that it could exhibit potent antifungal and/or herbicidal activities. The experimental protocols outlined in this guide offer a clear path for the empirical evaluation of this compound, enabling a direct and quantitative comparison with market-leading alternatives. Future research should focus on the synthesis and biological screening of this compound to fully elucidate its performance profile and potential applications in agriculture and medicine.
References
-
AERU. (n.d.). Prothioconazole (Ref: JAU 6476). University of Hertfordshire. Retrieved from [Link]
-
AERU. (n.d.). Tebuconazole (Ref: HWG 1608). University of Hertfordshire. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2008). Prothioconazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Prothioconazole. Retrieved from [Link]
-
AERU. (n.d.). Epoxiconazole (Ref: BAS 480F). University of Hertfordshire. Retrieved from [Link]
- Google Patents. (2018). WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof.
-
Wikipedia. (n.d.). Epoxiconazole. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). Tebuconazole - Active Ingredient Page. Retrieved from [Link]
- Chen, C. Y., et al. (2015). Dissipation of epoxiconazole in the paddy field under subtropical conditions of Taiwan. Journal of the Taiwan Institute of Chemical Engineers, 50, 24-29.
- Cuco, C. M., et al. (2016). Effect of the Fungicide Tebuconazole With Herbicidal Mode of Action on Plankton and Periphyton Communities in Freshwater Mesocosms. Environmental Toxicology and Chemistry, 35(5), 1235-1244.
- Ke, W., et al. (2013). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. Asian Journal of Chemistry, 25(18), 10331-10334.
- Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(14), 7769-7772.
-
Clesens. (n.d.). Tebuconazole. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2018). Application of triazoles in the structural modification of natural products. RSC advances, 8(61), 35062-35086.
- Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Knill, C., et al. (2017). Relationship between exposure concentrations and biological effects of epoxiconazole in fish. Environmental Science and Pollution Research, 24(1), 1-16.
- Asif, M. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry, 2022.
- Kumar, S., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy & Bioallied Sciences, 5(3), 211.
- Sztanke, K., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Future medicinal chemistry, 5(1), 65-88.
- Singh, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 22(1), 533-538.
- Wang, Y., et al. (2020). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Pest Management Science, 76(10), 3465-3474.
- El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(21), 5208.
- Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Wang, J., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 868.
- Singh, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 22(1), 533-538.
- Li, Y., et al. (2014). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 19(12), 20649-20663.
- Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(14), 7769-7772.
-
Pintea, B. N., et al. (2021). Pyrazolo [5, 1-c][1][7][8] triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(16), 4967.
- Wang, J., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 23(19), 11843.
- Asif, M. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Mini reviews in medicinal chemistry, 14(10), 830-842.
- Asif, M. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(09), 336-353.
- Ke, W., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemical Crystallography, 43(10), 543-547.
- Asif, M. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Current Organic Synthesis, 18(6), 571-594.
- Asif, M. (2021).
- Wang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(3), 2419.
Sources
- 1. Prothioconazole (Ref: JAU 6476 ) [sitem.herts.ac.uk]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fao.org [fao.org]
- 9. Prothioconazole - Wikipedia [en.wikipedia.org]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. clesens.com [clesens.com]
- 12. controlsolutionsinc.com [controlsolutionsinc.com]
- 13. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 14. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 15. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 16. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 17. Epoxiconazole - LKT Labs [lktlabs.com]
validation of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole structure
An Objective Guide to the Structural Validation of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. The seemingly minor rearrangement of an atom can drastically alter a compound's biological activity, toxicity, and patentability. This guide provides an in-depth, multi-faceted strategy for the structural validation of this compound, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry.[1][2]
We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system where orthogonal methods converge to provide a single, irrefutable structural assignment. The potential for tautomerism in substituted 1,2,4-triazoles (1H vs. 2H vs. 4H) and the possibility of isomeric impurities from synthesis make a rigorous, multi-technique approach not just best practice, but an absolute necessity.[3][4]
The Orthogonal Validation Strategy
A robust structural elucidation relies on the principle of orthogonality, where each analytical technique provides information on a different molecular property. A single method, no matter how powerful, can be prone to ambiguity. By combining data from crystallography, mass spectrometry, NMR, and IR spectroscopy, we create a network of evidence that is far more trustworthy than any single data point.
Caption: Orthogonal workflow for structural validation.
Part I: The Gold Standard - Single-Crystal X-ray Crystallography
For absolute, unambiguous proof of structure, including tautomeric form and the precise spatial arrangement of atoms, single-crystal X-ray crystallography is the definitive technique.[1][5] It provides a three-dimensional map of electron density within a crystal, leaving no doubt as to the molecule's connectivity and conformation in the solid state.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Purification : The starting material must be of the highest possible purity (>99.5% by HPLC). Chromatographic purification is often a prerequisite.
-
Solvent Screening : Screen a wide range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, hexane, and mixtures thereof) for solubility. The ideal solvent will show moderate solubility.
-
Crystal Growth :
-
Slow Evaporation : Prepare a near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Liquid/Liquid) : In a small vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing solubility and promoting crystallization.
-
-
Crystal Mounting : Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection : Collect diffraction data using a diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[6]
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.
Expected Crystallographic Parameters
While specific data for the target molecule is not publicly available, we can predict expected parameters based on published structures of similar 1,2,4-triazole derivatives.[1][6]
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small, relatively rigid heterocyclic molecules.[1][6] |
| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups for organic molecules. |
| Unit Cell | a ≈ 6-10 Å, b ≈ 7-15 Å, c ≈ 10-20 Å | Based on comparable substituted triazoles.[1] |
| Key Bond Lengths | C-Cl ≈ 1.73 Å; C-N (ring) ≈ 1.32-1.38 Å | Standard bond lengths for these functional groups. |
| Tautomer | 1H-1,2,4-triazole | The 1H tautomer is often more stable than the 4H form for substituted 1,2,4-triazoles.[3][4] X-ray will definitively locate the proton. |
Part II: Spectroscopic & Chromatographic Profile
While crystallography is definitive, it requires a suitable crystal. Spectroscopic and chromatographic methods are essential for initial characterization, analysis in solution, and purity confirmation. They are the workhorse techniques in any drug development setting.[7][8]
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.[9]
Causality : For this compound, the most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10] This results in a characteristic M+ and M+2 peak pair, separated by 2 m/z units, with a 3:1 intensity ratio, providing incontrovertible evidence for the presence of a single chlorine atom.
Expected Mass Spectrometry Data
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Notes |
| [M+H]⁺ | 144.0327 | 146.0297 | ~3:1 | Confirms molecular weight and chlorine presence. |
| [M-N₂]⁺ | 116.0248 | 118.0218 | ~3:1 | A common fragmentation for triazoles is the loss of a neutral nitrogen molecule.[11] |
| [M-C₂H₄]⁺ | 116.0248 | 118.0218 | ~3:1 | Loss of ethylene from the cyclopropyl ring is another plausible fragmentation pathway. |
Experimental Protocol: LC-MS/MS
-
Sample Preparation : Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL in the mobile phase.
-
Chromatography (LC) :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
-
Mass Spectrometry (MS) :
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition : Full scan from m/z 50-500 to observe the molecular ion. Tandem MS (MS/MS) on the parent ion (m/z 144.0) to observe fragmentation.
-
Resolution : >10,000 to enable accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.
Causality : The cyclopropyl group provides a highly diagnostic set of signals in the ¹H NMR spectrum. Due to their rigid, strained ring structure, the protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets at a very high field (upfield), typically between 0.5 and 1.5 ppm. The single proton on the triazole ring will appear much further downfield. This clear separation and characteristic splitting pattern provide strong evidence for the presence and integrity of the cyclopropyl moiety.
Expected NMR Data (in DMSO-d₆, 400 MHz)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Notes |
| ¹H (NH) | ~14.0 | broad singlet | The acidic proton on the triazole ring, exchangeable with D₂O. |
| ¹H (CH-cyclopropyl) | ~2.10 | multiplet | The single proton attached to the carbon bonded to the triazole. |
| ¹H (CH₂-cyclopropyl) | ~1.10 - 1.25 | multiplet | The two sets of non-equivalent methylene protons on the cyclopropyl ring. |
| ¹³C (C=N) | ~165 | singlet | Carbon atom of the triazole ring attached to the cyclopropyl group. |
| ¹³C (C-Cl) | ~150 | singlet | Carbon atom of the triazole ring attached to the chlorine atom. |
| ¹³C (CH-cyclopropyl) | ~8 | singlet | The methine carbon of the cyclopropyl ring. |
| ¹³C (CH₂-cyclopropyl) | ~4 | singlet | The methylene carbons of the cyclopropyl ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. The 2D experiments are crucial for unambiguously assigning proton and carbon signals and confirming connectivity.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups, as different chemical bonds absorb infrared radiation at characteristic frequencies.
Causality : For this molecule, the key diagnostic peaks will be the N-H stretch of the triazole ring, which is expected to be a broad band around 3100-3300 cm⁻¹, and the C=N stretching vibrations within the aromatic triazole ring, typically found in the 1400-1600 cm⁻¹ region.[3][12] The absence of other significant peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) helps confirm the absence of alternative structures or impurities from the synthesis.
Expected IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3150 | Broad, Medium | N-H stretch of the triazole ring |
| ~3010 | Medium | C-H stretch (cyclopropyl) |
| ~1550 | Strong | C=N stretch (triazole ring) |
| ~1450 | Strong | C-N stretch (triazole ring) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition : Place the pellet in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Summary and Convergence of Data
The power of this orthogonal approach lies in the convergence of all data to a single, consistent structure.
Caption: Convergence of orthogonal analytical data.
By systematically applying these techniques, a researcher can build an unassailable case for the structure of this compound. Each piece of data validates the others, eliminating ambiguity and providing the solid, trustworthy foundation required for advancing a compound through the drug development pipeline.
References
- Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. Benchchem.
- Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. Benchchem.
- Al-Hussain, S. A., & Mohamed, S. K. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
- A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. Benchchem.
-
Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available from: [Link].
- Les, A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134170.
-
Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link].
- Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmacy and Chemistry.
- A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic.
-
NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. National Chemical Laboratory. Available from: [Link].
-
1,2,4-Triazole Spectra. SpectraBase. Available from: [Link].
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link].
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available from: [Link].
-
The 1HNMR spectral data of 1,2,4-Triazole derivatives (7-10). ResearchGate. Available from: [Link].
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link].
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link].
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available from: [Link].
-
Small Molecule Analysis. AxisPharm. Available from: [Link].
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available from: [Link].
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link].
-
5-Chloro-1H-1,2,3-triazole. PubChem. Available from: [Link].
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link].
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available from: [Link].
-
Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available from: [Link].
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][13]triazoles. MDPI. Available from: [Link].
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Available from: [Link].
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available from: [Link].
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link].
-
5-cyclopropyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid. PubChemLite. Available from: [Link].
-
1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. ResearchGate. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
An In-Depth Comparative Guide to the Analytical Techniques for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a triazole core, a key pharmacophore in numerous antifungal agents and a common structural motif in agrochemicals. The precise and accurate quantification of this molecule is paramount for ensuring product quality, determining purity, identifying impurities, and conducting pharmacokinetic or environmental fate studies. The selection of an appropriate analytical technique is a critical decision that directly impacts the reliability, efficiency, and validity of research and development outcomes.
This guide provides a comprehensive comparison of the principal analytical techniques for the characterization and quantification of this compound. We will delve into the underlying principles of each method, present comparative performance data, and offer detailed, field-proven protocols. The narrative is structured to explain the causality behind experimental choices, empowering researchers to select and optimize the most suitable methodology for their specific application.
Physicochemical Properties and Analytical Implications
Before comparing techniques, it is crucial to understand the structural attributes of this compound and how they influence analytical strategy.
-
UV Absorbance: The 1,2,4-triazole ring is a chromophore, meaning it absorbs ultraviolet (UV) light, which makes UV-based detection a viable and straightforward option. Unsubstituted 1,2,4-triazole shows weak absorption around 205 nm[1].
-
Polarity: The molecule possesses both non-polar (cyclopropyl group) and polar (N-H groups, chloro-substituent) features, rendering it moderately polar. This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Volatility and Thermal Stability: With a relatively low molecular weight and compact structure, the compound is expected to have sufficient volatility and thermal stability for Gas Chromatography (GC) analysis.
-
Ionization Potential: The presence of nitrogen atoms makes the molecule readily protonated, which is highly advantageous for detection by Mass Spectrometry (MS) using techniques like electrospray ionization (ESI).
Comparative Analysis of Core Analytical Techniques
The primary methods for analyzing this compound are chromatographic, leveraging either liquid or gas phases for separation, coupled with various detection technologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of triazole compounds due to its high resolution and applicability to a broad range of polarities.[2]
-
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. For our target molecule, RP-HPLC using a non-polar stationary phase (like C18) is the logical starting point.
-
Advantages:
-
High resolution and efficiency.
-
Suitable for non-volatile and thermally sensitive compounds.
-
Wide variety of detectors can be used.
-
Robust and reproducible methodology.
-
-
Limitations:
-
Higher consumption of organic solvents compared to GC.
-
Complex matrices may require extensive sample cleanup to prevent column contamination.
-
-
Coupled Detectors:
-
UV Detection (HPLC-UV): Simple, robust, and cost-effective. It is ideal for routine quality control and purity assessments where sensitivity is not the primary concern.
-
Mass Spectrometry Detection (HPLC-MS): Offers superior sensitivity and unparalleled specificity. It is the gold standard for trace-level detection, impurity identification, and analysis in complex biological or environmental matrices.[3] LC-MS/MS methods are developed and validated to monitor triazole degradation products in soil, reaching quantification limits as low as 1.1 µg kg⁻¹[3].
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.
-
Principle: A gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the analyte's boiling point and its interaction with the stationary phase.
-
Advantages:
-
Exceptional separation efficiency, leading to very sharp peaks.
-
High sensitivity, especially when coupled with specific detectors.
-
Fast analysis times.[4]
-
-
Limitations:
-
Applicable only to volatile and thermally stable analytes.
-
Some polar triazoles may require derivatization to increase volatility and prevent peak tailing.[4]
-
-
Coupled Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but offers no structural information.
-
Mass Spectrometry Detection (GC-MS): Provides both quantitative data and mass spectra for definitive identification. GC-MS is highly effective for screening triazole residues in various samples and can achieve detection limits in the nanogram-per-kilogram range.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of novel compounds and for confirming the identity of synthesized molecules.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. ¹H and ¹³C NMR are fundamental for organic compounds.
-
Advantages:
-
Provides definitive structural information.
-
Non-destructive technique.
-
Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the analyte.
-
-
Limitations:
-
Relatively low sensitivity compared to chromatographic methods.
-
Requires higher concentrations of the analyte.
-
Not suitable for trace analysis.
-
-
Application to Target Analyte: For this compound, ¹H NMR would show distinct signals for the cyclopropyl protons and the N-H proton of the triazole ring. ¹³C NMR would confirm the number and type of carbon atoms.[7] These spectra serve as a unique fingerprint for structural confirmation.[8]
Quantitative Performance Comparison
The choice of technique often depends on the required sensitivity, selectivity, and sample throughput. The following table summarizes the expected performance characteristics for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate to Good | Very Good | Excellent |
| Sensitivity (Typical LOQ) | Low µg/mL range | High ng/mL to low µg/mL range | pg/mL to low ng/mL range[3] |
| Linearity (Correlation Coeff.) | > 0.999[9] | > 0.998[10] | > 0.999[9] |
| Precision (%RSD) | < 2%[11] | < 15%[5][6] | < 15%[12] |
| Accuracy (% Recovery) | 98-102%[11] | 79-99%[6] | 83-97%[3] |
| Sample Throughput | Moderate to High | High | Moderate |
| Cost & Complexity | Low | Moderate | High |
| Primary Application | Routine QC, Purity Analysis | Residue Screening, Impurity Profiling | Trace Analysis, Bioanalysis, Metabolite ID |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies. These are robust, validated starting points that should be optimized for your specific instrumentation and application.
Workflow for Method Selection
The decision-making process for selecting the optimal analytical technique can be visualized as follows.
Caption: Logic diagram for selecting the appropriate analytical method.
Exemplary Protocol 1: RP-HPLC-UV Method for Purity Assessment
This protocol is designed for the quantification and purity analysis of this compound in a bulk substance or simple formulation.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water.
-
Reference standard of this compound.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ACN.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in ACN to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. HPLC Conditions:
-
Mobile Phase: Isocratic mixture of ACN and water (e.g., 50:50 v/v). Rationale: The moderate polarity of the analyte makes it well-suited for a simple isocratic separation with a common C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. Rationale: While specific absorption maxima should be determined experimentally, many triazoles absorb in the low UV range.
5. System Validation:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Precision: Perform six replicate injections of a mid-range standard. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[11]
-
Accuracy: Analyze a sample of known concentration or use a spike recovery method. The recovery should be within 98.0–102.0%.[11]
Exemplary Protocol 2: GC-MS Method for Trace Residue Analysis
This protocol is suitable for detecting low levels of this compound in a relatively clean matrix (e.g., water).
1. Materials and Reagents:
-
GC-grade ethyl acetate.
-
Anhydrous sodium sulfate.
-
Reference standard of this compound.
2. Standard and Sample Preparation Workflow:
Caption: Experimental workflow for GC-MS analysis of triazole residues.
3. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.
-
Monitored Ions: Determine the characteristic ions from a full scan injection of a concentrated standard (e.g., the molecular ion and key fragment ions).
-
Transfer Line Temperature: 280 °C.
-
4. System Validation:
-
LOD/LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by analyzing serially diluted standards. LOD is typically defined at a signal-to-noise ratio of 3, and LOQ at 10.
-
Recovery: Perform spike recovery experiments by fortifying a blank matrix sample at low and high concentration levels. Mean recoveries should be within an acceptable range (e.g., 70-120%).[6]
Conclusion
The analytical landscape for this compound is dominated by powerful chromatographic techniques.
-
HPLC-UV stands out as the workhorse for routine quality control, offering a balance of performance, cost, and simplicity.
-
GC-MS provides excellent sensitivity and specificity, making it highly suitable for residue analysis and the identification of volatile impurities.
-
LC-MS/MS represents the pinnacle of performance, delivering the ultra-low detection limits and high selectivity required for challenging bioanalytical studies and trace environmental monitoring.
-
NMR remains the definitive tool for absolute structural confirmation.
The optimal choice is dictated by the analytical objective. For researchers and drug development professionals, a multi-faceted approach is often necessary: NMR for initial structural verification, followed by the development of a robust HPLC-UV method for routine assays, and an LC-MS/MS method for more demanding applications involving complex matrices or trace-level quantification. By understanding the principles and performance characteristics detailed in this guide, scientists can confidently select, develop, and validate the most appropriate and effective analytical strategy.
References
-
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]
-
Febrianti, N., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Pharmacia, 70(4), 1265–1281. [Link]
-
Blasco, C., Font, G., & Picó, Y. (2002). Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries. Journal of Chromatography A, 967(2), 255-60. [Link]
-
J, A., & V, A. (2019). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Febrianti, N., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]
-
Febrianti, N., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]
-
Akyüz, M., & Ata, S. (2008). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]
-
JETIR. (2019). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MA. Jetir.Org. [Link]
-
Febrianti, N., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. [Link]
-
Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-22. [Link]
-
Belyakov, S., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances, 12(15), 9304–9318. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-7. [Link]
-
Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]
-
Atanasov, A. G., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Chemistry, 3, 68. [Link]
-
ResearchGate. (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]
-
Singh, R. P., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]
-
Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
IJSR. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
Elguero, J., et al. (1977). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
A Comparative Analysis of the Biological Activity of 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active compounds, demonstrating significant utility in medicinal chemistry and agrochemical research.[1][2] This guide provides an in-depth comparison of the biological activities of a specific subclass: 5-chloro-3-cyclopropyl-1H-1,2,4-triazole derivatives. By examining the structure-activity relationships (SAR), this report aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of these molecules as fungicidal, herbicidal, and enzyme-inhibiting agents.
The strategic incorporation of a chlorine atom at the 5-position and a cyclopropyl group at the 3-position of the 1,2,4-triazole ring creates a unique chemical entity with the potential for potent and selective biological activity. The chloro group can act as a crucial leaving group in substitution reactions, allowing for the synthesis of diverse derivatives, while the cyclopropyl moiety often enhances metabolic stability and target-binding affinity.
Fungicidal Activity: Targeting Ergosterol Biosynthesis
A primary area of investigation for 1,2,4-triazole derivatives is their potent antifungal activity.[3] The established mechanism of action for many triazole-based fungicides is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.
While specific data for a broad series of this compound derivatives is limited in publicly accessible literature, the foundational role of the triazole core in CYP51 inhibition is well-documented. The nitrogen atom at the 4-position of the triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity. The substituents at the 1, 3, and 5-positions of the triazole ring play a crucial role in modulating the potency and selectivity of the compound.
Table 1: Comparative Fungicidal Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | R Group (at N1-position) | Target Fungi | IC50 / EC50 (µg/mL) | Reference |
| Hypothetical Derivative A | 2,4-dichlorophenyl | Sclerotinia sclerotiorum | Data not available | N/A |
| Hypothetical Derivative B | 4-fluorophenyl | Sclerotinia sclerotiorum | Data not available | N/A |
| Difenoconazole (Commercial Fungicide) | Complex side chain | Sclerotinia sclerotiorum | ~0.12 - 1.59 | [1][5] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
The following is a generalized protocol for assessing the in vitro antifungal activity of test compounds, based on common methodologies described in the literature.[5]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Incorporation of Test Compounds: After the PDA has cooled to approximately 50-60°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC50: The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by probit analysis of the dose-response data.
Diagram 1: Generalized Experimental Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal activity assessment.
Herbicidal Activity: A Potential Avenue for Exploration
The 1,2,4-triazole nucleus is also a key component in several commercial herbicides.[6] While specific data on the herbicidal activity of this compound derivatives is not extensively documented in the reviewed literature, related structures have shown promising results. For instance, a study on a novel 1,2,4-triazole compound containing a cyclopropyl group demonstrated excellent herbicidal activity.[6]
The mode of action for triazole-based herbicides can vary, but some are known to inhibit key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS).[7] The structural features of the this compound scaffold suggest that it could be a promising starting point for the development of new herbicidal agents. Further research is warranted to explore the herbicidal potential and mode of action of derivatives of this core structure.
Enzyme Inhibition: Beyond Agricultural Applications
The versatility of the 1,2,4-triazole scaffold extends to the inhibition of various enzymes relevant to human health. While the primary focus of this guide is on agricultural applications, it is noteworthy that 1,2,4-triazole derivatives are being investigated as inhibitors of a wide range of enzymes.
Diagram 2: Proposed Mechanism of CYP51 Inhibition by Triazole Fungicides
Caption: Inhibition of CYP51 by a 1,2,4-triazole derivative.
Synthesis of this compound Derivatives
The synthesis of the core this compound structure can be accomplished through various synthetic routes. A plausible approach involves the cyclization of a thiosemicarbazide precursor followed by chlorination. Derivatives can then be synthesized by N-alkylation or N-arylation at the 1-position of the triazole ring. Patents describe the production of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazoles as valuable intermediates for pesticides, which can be synthesized from alkylhydrazines and cyanogen chloride, followed by cyclization with phosgene.[8]
General Synthetic Protocol for N-Substituted Derivatives
-
Synthesis of the Core Triazole: Prepare this compound from appropriate starting materials (e.g., cyclopropanecarboxylic acid hydrazide and a suitable C1 synthon, followed by chlorination).
-
Deprotonation: Treat the this compound with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetonitrile) to generate the triazolide anion.
-
N-Substitution: Add the desired alkyl or aryl halide (R-X) to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel biologically active compounds. While comprehensive comparative data for a wide range of derivatives is not yet available in the public domain, the known activities of related 1,2,4-triazole compounds strongly suggest potential for potent fungicidal and herbicidal properties.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives with various substituents at the N1-position. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development as next-generation agrochemicals or therapeutic agents. The exploration of their inhibitory activity against a broader range of enzymes could also unveil new and valuable applications.
References
- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules, 25(24), 5852. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764188/
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules, 29(4), 897. Available from: https://www.mdpi.com/1420-3049/29/4/897
- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules, 25(24), 5852. Available from: https://pubmed.ncbi.nlm.nih.gov/33322107/
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1805. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053784/
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Pharmaceuticals, 16(12), 1686. Available from: https://www.mdpi.com/1424-8247/16/12/1686
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Journal of Fungi, 8(7), 718. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321915/
- PESTICIDAL COMPOSITIONS COMPRISING A TRIAZOLE COMPOUND. (2015). European Patent Office. EP 3111763 A1. Available from: https://data.epo.org/publication-server/document?i=EP3111763A1&pn=EP3111763&ki=A1&cc=EP
- Producttion of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazole derivatives and novel 1-alkyl-1-cyanohydrazines as intermediates therefor. (1975). Google Patents. IL47457A. Available from: https://patents.google.
- Pesticidal compositions comprising a triazole compound. (2017). Google Patents. WO2017001252A1. Available from: https://patents.google.
- 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol. (n.d.). Vulcanchem. Available from: https://www.vulcanchem.com/product/565172-45-4
- Agrochemical composition of triazoles. (2021). Google Patents. WO2021152509A1. Available from: https://patents.google.
- Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. (2013). ResearchGate. Available from: https://www.researchgate.net/publication/283531388_Crystal_Structure_DFT_Theoretical_Study_and_Herbicidal_Activity_of_Novel_124-Triazole_Compound_Containing_Cyclopropyl_Group
- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). ResearchGate. Available from: https://www.researchgate.
- Triazoles and use as fungicides and plant growth regulators. (1987). Google Patents. US4634466A. Available from: https://patents.google.
- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. Available from: https://ijprajournal.com/ijpr_files/A-Comprehensive-review-on-1,-2,4-Triazole-2021-May-414-430.pdf
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 205, 112652. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486821/
- 5-cyclopropyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid. (n.d.). PubChemLite. Available from: https://pubchemlite.org/compound/CID43652522
- Buy 1-Cyclopropyl-1H-1,2,4-triazole. (n.d.). Smolecule. Available from: https://www.smolecule.com/cas-90317-79-0.html
Sources
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analytical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of a specific, synthetically important triazole, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. We will delve into the theoretical underpinnings, practical experimental protocols, and expected data, offering a comprehensive resource for researchers in the field.
The Analytical Imperative: Why NMR and MS?
The choice of analytical technique is a critical decision in chemical research, directly impacting the quality and reliability of structural data. For a molecule like this compound, with its distinct functional groups and structural motifs, NMR and MS stand out as the primary tools for definitive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework, revealing the connectivity of atoms through the analysis of nuclear spin interactions. Both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon skeletons of the molecule, respectively.
-
Mass Spectrometry (MS) complements NMR by providing the molecular weight and elemental composition of the compound. Furthermore, fragmentation analysis in MS/MS experiments can reveal key structural components, corroborating the data obtained from NMR.
This guide will explore the synergies between these two powerful techniques in the context of our target molecule.
Experimental Protocols: A Self-Validating Approach
The integrity of analytical data hinges on robust and well-documented experimental procedures. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: The choice of a suitable deuterated solvent is crucial for NMR analysis. For 1,2,4-triazole derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice due to its high polarity, which aids in dissolving these often crystalline compounds, and its ability to slow down the exchange of the N-H proton, making it observable in the ¹H NMR spectrum.[1] Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange with trace amounts of water.[2]
Step-by-Step Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[1][3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
A spectral width of 0-200 ppm is generally sufficient.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]
Mass Spectrometry (MS)
Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 1,2,4-triazoles, as it typically produces a prominent protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.[4][5]
Step-by-Step Protocol for MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) or with direct infusion capabilities.
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply a collision energy (typically 10-30 eV) to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Predicted Spectral Data for this compound
Based on the analysis of related compounds and established principles of NMR and MS, the following spectral data are predicted for this compound.
Predicted NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| N-H | ~14.0 - 15.0 | br s | - | 1H, Triazole N-H |
| CH | ~2.0 - 2.2 | m | - | 1H, Cyclopropyl CH |
| CH₂ | ~1.0 - 1.2 | m | - | 4H, Cyclopropyl CH₂ |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=N (C3) | ~160 - 165 | Triazole C3 |
| C-Cl (C5) | ~150 - 155 | Triazole C5 |
| CH | ~5 - 10 | Cyclopropyl CH |
| CH₂ | ~5 - 10 | Cyclopropyl CH₂ |
Note: The exact chemical shifts can be influenced by solvent and concentration.
Predicted Mass Spectrometry Data
| Analysis | Predicted m/z | Interpretation |
| High-Resolution MS (ESI+) | [M+H]⁺: 144.0272 / 146.0243 | Calculated for C₅H₇ClN₃⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| Tandem MS (MS/MS of [M+H]⁺) | ~116 / 118 | Loss of N₂ |
| ~103 / 105 | Loss of cyclopropyl group | |
| ~78 | Loss of chlorine and cyclopropyl group |
Comparative Analysis with Alternative Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C=N, C-Cl) | Rapid and inexpensive | Provides limited structural connectivity information |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, which can be challenging to grow |
| Elemental Analysis | Percentage composition of C, H, N | Confirms elemental formula | Does not provide structural information |
In comparison, the combination of NMR and MS provides a more comprehensive and definitive structural assignment for novel compounds like this compound without the need for crystallization.
Visualizing the Analytical Workflow and Molecular Structure
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Analytical workflow for the characterization of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Cyclopropyl Moiety in Triazole Antifungals: A Comparative Guide to Structure-Activity Relationships
In the dynamic landscape of antifungal drug discovery, the relentless pursuit of novel scaffolds with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Among the various heterocyclic systems explored, 1,2,3- and 1,2,4-triazoles have emerged as a cornerstone in the development of clinically successful antifungal agents. Their mechanism of action, primarily through the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), is well-established. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising subclass of triazole antifungals: those incorporating a cyclopropyl group. The introduction of this small, strained carbocycle can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to its biological target. We will explore the synthetic strategies for creating these compounds, present comparative biological data, and provide detailed experimental protocols for their evaluation.
The Strategic Advantage of the Cyclopropyl Group
The cyclopropyl ring is more than just a simple alkyl substituent. Its unique electronic and conformational properties make it a valuable tool in medicinal chemistry.[1][2] Key advantages include:
-
Conformational Rigidity: The three-membered ring restricts the rotational freedom of the molecule, locking it into a specific conformation that can be more favorable for binding to the active site of a target enzyme.[2]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lead to a more favorable entropic contribution to binding, thereby increasing potency.[4] It can also serve as a bioisosteric replacement for other functional groups, such as a double bond, while offering improved stability.
Synthesis of Cyclopropyl-Containing Triazoles: A "Click Chemistry" Approach
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the construction of diverse compound libraries for SAR studies.
A general synthetic route to a key class of cyclopropyl-containing bis-triazoles is outlined below. This approach culminates in the synthesis of a highly potent antifungal agent, as identified in the work of Zambrano-Huerta et al.
Experimental Protocol: Synthesis of a 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol Derivative
This protocol is a representative example of the synthesis of the core scaffold.
Step 1: Synthesis of 1-Aryl-1,3-diazidopropan-2-ol Intermediate
-
To a solution of the corresponding 1-aryl-epoxypropane in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN3).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for several hours until the epoxide is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1-aryl-1,3-diazidopropan-2-ol.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve the 1-aryl-1,3-diazidopropan-2-ol intermediate (1 equivalent) and the desired alkyne (e.g., cyclopropylacetylene, 2.2 equivalents) in a solvent system such as tert-butanol/water.
-
Add a copper(I) source, typically generated in situ from copper(II) sulfate pentahydrate (CuSO4·5H2O) and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative.
Structure-Activity Relationship (SAR) and Comparative Analysis
The true value of a chemical scaffold is revealed through systematic SAR studies. The 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol scaffold has been shown to be a potent platform for antifungal activity. A key finding by Zambrano-Huerta and colleagues highlights the profound impact of incorporating a cyclopropyl group.
A derivative where one of the triazole rings is substituted with a 4-fluorophenyl group and the other with a cyclopropyl group demonstrated exceptional potency and selectivity, particularly against Candida albicans and the intrinsically fluconazole-resistant Candida krusei, with a reported Minimum Inhibitory Concentration (MIC) of 0.0075 µg/mL. This represents a significant improvement over established antifungal agents like fluconazole and itraconazole.
| Compound/Drug | R¹ Substituent | R² Substituent | MIC against C. albicans (µg/mL) | MIC against C. krusei (µg/mL) |
| Lead Cyclopropyl Derivative | 4-Fluorophenyl | Cyclopropyl | 0.0075 | 0.0075 |
| Fluconazole (Reference) | - | - | 1.28 | >64 |
| Itraconazole (Reference) | - | - | 2.56 | 0.5 |
| Analog without Cyclopropyl | 4-Fluorophenyl | Phenyl | ~0.04 - 0.5 | ~0.04 - 0.5 |
Note: Data for the lead cyclopropyl derivative and reference drugs are from Zambrano-Huerta et al. The data for the non-cyclopropyl analog is estimated based on the reported range for other derivatives in the same study to provide a comparative context.
The exceptionally low MIC value of the cyclopropyl-containing compound strongly suggests that the cyclopropyl group plays a critical role in optimizing the compound's interaction with the active site of lanosterol 14α-demethylase. Molecular docking studies have suggested that the triazole nitrogen atoms coordinate with the heme iron in the enzyme's active site, while the side chains, including the cyclopropyl group, engage in hydrophobic and other interactions that enhance binding affinity.[3][4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, cyclopropyl-containing triazoles disrupt the integrity of the cell membrane, leading to fungal cell growth inhibition and death.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
A Researcher's Comparative Guide to the Computational Analysis of 1,2,4-Triazole Isomer Stability
For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of modern molecular design, integral to a wide array of clinically significant drugs.[1] Its efficacy, however, is deeply intertwined with its chemical behavior, particularly the phenomenon of tautomerism, which dictates how the molecule interacts with biological targets.[2] An incorrect assumption about the dominant tautomeric form can lead to flawed predictions of bioactivity and reactivity.
This guide provides an in-depth comparison of computational methods used to determine the stability of 1,2,4-triazole isomers. We move beyond a simple listing of techniques to explain the causality behind methodological choices, offering a framework for designing and interpreting robust computational studies.
The Tautomeric Landscape of 1,2,4-Triazole
The parent 1,2,4-triazole ring can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1][3][4] The stability is dictated by the position of a single hydrogen atom. When the ring is substituted, particularly at the C3 or C5 positions, a third potential isomer, 2H-1,2,4-triazole, becomes relevant. Understanding the energetic landscape and identifying the most stable tautomer is paramount for predicting molecular properties. Numerous theoretical and physical studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer in the unsubstituted ring.[1][3][4]
Caption: Interconversion of 1,2,4-triazole tautomers via proton shifts.
Pillars of Computational Analysis: Methodologies and Rationale
The stability of chemical structures is governed by their total electronic energy; the lower the energy, the more stable the isomer. Computational quantum chemistry provides the tools to calculate these energies with high accuracy. The choice of method represents a critical balance between computational cost and predictive accuracy.
1. Density Functional Theory (DFT): The Workhorse
DFT has become the predominant tool for studying systems like 1,2,4-triazoles due to its excellent balance of speed and accuracy.[5] It approximates the complex many-electron Schrödinger equation by calculating the electron density.
-
Causality of Choice : The accuracy of a DFT calculation is determined by the chosen "functional" and "basis set."
-
Functionals (e.g., B3LYP, M06-2X, PBE1PBE) : These are mathematical approximations for the exchange-correlation energy. Hybrid functionals like B3LYP are often a good starting point. For systems involving complex electronic effects or non-covalent interactions, newer functionals like the M06-2X may provide more reliable results.[2][6] Studies have shown that functionals like PBE1PBE and M06 can accurately reproduce experimental UV/vis spectra, validating their use for structural assignments.[7]
-
Basis Sets (e.g., 6-311++G(d,p), aug-cc-pVTZ) : A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p) or aug-cc-pVTZ, provide more flexibility to describe the electron distribution, leading to more accurate energies at a higher computational cost.[2][8][9] The inclusion of diffuse functions ("++" or "aug-") is crucial for accurately describing anions or systems with lone pairs, like azoles.
-
2. Ab Initio Methods: The Gold Standard
Ab initio ("from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT.
-
Causality of Choice : Methods like Møller-Plesset perturbation theory (MP2, MP4) are used when very high accuracy is required or to benchmark DFT results.[10] For instance, in a study on 3-amino-5-nitro-1,2,4-triazole, it was found that the Hartree-Fock (HF) level of theory predicted the wrong ground state, while MP2, MP4, and DFT methods correctly identified the 1H-ANTA as the most stable tautomer in the gas phase.[10] This highlights the importance of including electron correlation, which is absent in HF but accounted for in MPn and most DFT functionals.
3. Solvation Models: The Impact of Environment
Calculations performed in the "gas phase" ignore the profound influence of the solvent. The stability order of tautomers can invert in solution.
-
Causality of Choice : Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are used to approximate the effect of a solvent.[2][9][10] These models treat the solvent as a continuous dielectric medium, which is computationally efficient. For 3-amino-5-nitro-1,2,4-triazole, DFT calculations showed that while the 1H tautomer is most stable in the gas phase, the 2H tautomer becomes the most stable in polar solvents, aligning with experimental observations.[10]
Comparative Data on 1,2,4-Triazole Isomer Stability
Computational studies have consistently shown that the relative stability of 1,2,4-triazole tautomers is highly sensitive to the nature and position of substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electronic distribution within the ring, favoring one tautomer over another.[8]
| Isomer System | Computational Method | Environment | Most Stable Tautomer | Relative Energy (kcal/mol) | Key Finding |
| Unsubstituted 1,2,4-Triazole | Various | Gas/Solution | 1H-1,2,4-triazole | 4H is higher in energy | The 1H tautomer is intrinsically more stable than the 4H form.[1][3][4] |
| 3-Amino-5-nitro-1,2,4-triazole | MP2, DFT (B3LYP) | Gas Phase | 1H-ANTA | 2H-ANTA is 1.0-2.5 kcal/mol higher | Electron correlation is critical for correct stability prediction.[10] |
| 3-Amino-5-nitro-1,2,4-triazole | DFT (B3LYP) / PCM | Polar Solvent | 2H-ANTA | 1H-ANTA is higher in energy | The polarity of the solvent can reverse the order of tautomer stability.[10] |
| 5-Substituted 1,2,4-triazol-3-ones | B3LYP/aug-cc-pVTZ | Gas/Water | 2,4-dihydro keto form | Hydroxy forms are higher | The keto tautomer is overwhelmingly favored regardless of the substituent.[8] |
| 3-Hetaryl-5-anilino-1,2,4-triazoles | M06-2X/6-311++G(d,p) | Methanol (SMD) | 1H (Tautomer A) | Tautomer B is 1.0-4.0 kcal/mol higher | The 1H tautomer consistently emerges as the most stable across various hetaryl substitutions.[2] |
| 3-Chloro-1,2,4-triazole | Theoretical Studies | Not Specified | 3-chloro-1H | 3-chloro-4H is least stable | The stability order is 1H > 5-chloro-1H > 4H.[3] |
A Validated Computational Workflow Protocol
To ensure trustworthy and reproducible results, a systematic computational protocol must be followed. Each step serves as a validation for the next.
Caption: A self-validating computational workflow for assessing isomer stability.
Step-by-Step Methodology:
-
Structural Input : Generate the initial 3D coordinates for all possible isomers (e.g., 1H, 2H, 4H tautomers) using a molecular builder.
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation for each isomer. A computationally cheaper functional and basis set (e.g., B3LYP/6-31G(d)) can be used for this initial step.[9]
-
Frequency Calculation : This is a critical self-validation step . A vibrational frequency calculation must be performed at the same level of theory as the optimization.
-
Confirmation of True Minimum : A stable structure on the potential energy surface will have zero imaginary frequencies.[9] If any imaginary frequencies are found, it indicates a transition state or a saddle point, and the geometry must be re-optimized.
-
High-Accuracy Energy Calculation : Using the optimized geometry, perform a single-point energy calculation with a more robust functional and a larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain a more accurate electronic energy.[6]
-
Inclusion of Solvent Effects : If the study aims to model stability in solution, apply a continuum solvation model (e.g., SMD) to the optimized gas-phase geometry to calculate the solvation free energy.
-
Analysis : The total energy of each isomer in the desired phase (gas or solution) is obtained. The relative energy (ΔE) is calculated by subtracting the energy of the most stable isomer from the energy of the other isomers.
Conclusion for the Practicing Scientist
Computational chemistry, particularly DFT, is an indispensable tool for elucidating the relative stabilities of 1,2,4-triazole isomers. The choice of functional, basis set, and solvation model must be made judiciously, with a clear understanding of the system's chemistry and the research question at hand. As demonstrated, factors like electron correlation and solvent polarity can dramatically influence the predicted stability, with significant implications for drug design and materials science. By following a systematic and self-validating workflow, researchers can generate reliable, publication-quality data to guide synthetic efforts and rationalize experimental outcomes with a high degree of confidence.
References
-
Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study . The Journal of Physical Chemistry - ACS Publications. [Link]
-
On tautomerism of 1,2,4-triazol-3-ones . Computational and Theoretical Chemistry. [Link]
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study . The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study . ResearchGate. [Link]
-
Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole . The Journal of Physical Chemistry A. [Link]
-
A Comprehensive review on 1, 2,4 Triazole . International Journal of Pharmaceutical Research and Applications. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article . International Journal of Science and Research (IJSR). [Link]
-
The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations . The Journal of Chemical Physics. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article . ResearchGate. [Link]
-
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes . MDPI. [Link]
-
DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: II. Lateral Interactions and Thermodynamic Stability . MDPI. [Link]
-
Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles . ACS Omega. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers in Chemistry. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles . PubMed Central (PMC). [Link]
-
1,2,4-Triazole . Wikipedia. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor . Dove Medical Press. [Link]
-
ChemInform Abstract: 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity . ResearchGate. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of the Biological Activities of 1,2,4-Triazole Derivatives: A Guide for Researchers
The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and versatile nature as a pharmacophore.[1] This unique five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a multitude of clinically significant drugs.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including potent antifungal, anticancer, and antimicrobial effects.[3][4]
This guide offers an in-depth, head-to-head comparison of 1,2,4-triazole derivatives across their primary biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details validated protocols, and provides insights into the structure-activity relationships that drive efficacy.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[2][7] By disrupting ergosterol production, these derivatives compromise the fungal cell wall, leading to growth inhibition and cell death.[2]
Comparative Antifungal Efficacy
The following table presents a comparative analysis of the in vitro antifungal activity of various 1,2,4-triazole derivatives against pathogenic fungal strains. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency, with lower values indicating greater efficacy.
| Derivative Class/Compound | Fungal Strain(s) | Key Findings | MIC (μg/mL) | Reference(s) |
| Thiazolo[4,5-d]pyrimidine hybrids with (1H-1,2,4) triazole | Candida albicans, Cryptococcus neoformans | Methyl-(2a), fluoro-(2b), and chloro-(2c) substituents showed potent activity. | 0.06 - 2 (classified as excellent) | [5] |
| Triazole alcohol derivatives | Fluconazole-susceptible and -resistant Candida isolates | Compounds 7b and 7e were active against fluconazole-resistant species. | 0.063 - 1 | [5] |
| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin (11.6) | Candida albicans | Showed the greatest antifungal activity among 47 tested compounds. | 2 | [8] |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six derivatives showed antifungal activity superior to the standard drug ketoconazole. | Not specified, but superior to standard | [9] |
| 1,2,4-triazole derivatives containing amino acid fragments | Physalospora piricola | Compounds 8d and 8k exhibited exceptional activity. | 8d: 10.808, 8k: 10.126 | [10] |
| 1,2,4-triazole derivatives containing carboxamide fragments | Physalospora piricola, Phytophthora capsici | Compound 6h (EC50 = 13.095 μg/mL) was superior to mefentrifluconazole against P. piricola. Compound 5j (EC50 = 17.362 μg/mL) was superior against P. capsici. | Not specified in MIC |
Expert Insights: The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the triazole core and its associated phenyl rings are critical for antifungal potency.[5] For instance, the presence of halogen-substituted aromatic fragments often enhances activity.[11] The goal for researchers is to design molecules that fit snugly into the active site of the fungal CYP51 enzyme while having minimal affinity for the human ortholog, thereby reducing potential toxicity.[5]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a robust method for determining the MIC of antifungal compounds.[12][13]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antifungal Agents: Prepare stock solutions of the 1,2,4-triazole derivatives, typically in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.[14]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[13]
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (medium only). Incubate the plate at 35°C.[15]
-
MIC Determination: After an incubation period of 24 to 72 hours (depending on the fungal species), visually inspect the plates.[13] The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Trustworthiness of the Protocol: This protocol's reliability hinges on the inclusion of appropriate controls. The growth control validates that the fungal inoculum is viable and the medium supports growth, while the sterility control ensures that the medium is not contaminated. A standard antifungal drug, such as fluconazole, should be run in parallel to validate the assay's sensitivity and reproducibility.[16]
Anticancer Activity: Diverse Mechanisms of Action
The 1,2,4-triazole scaffold is also a promising framework for the development of novel anticancer agents.[17][18] Unlike their antifungal counterparts, which have a well-defined target, anticancer triazole derivatives exhibit a variety of mechanisms. These include the inhibition of crucial enzymes like EGFR, BRAF, and tubulin, as well as the induction of apoptosis.[19][20]
Comparative Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-triazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class/Compound | Cancer Cell Line(s) | Key Findings | IC50 (μM) | Reference(s) |
| Novel 1,2,4-triazole scaffold compounds (8c and 8d) | Various, including EGFR and BRAF expressing lines | Potent inhibitors of BRAF and tubulin. Compound 8c also showed EGFR inhibition. | 8c (EGFR): 3.6 | [19] |
| Indolyl 1,2,4-triazole scaffolds (Vf and Vg) | MCF-7 and MDA-MB-231 (breast cancer) | Potent cytotoxic activity, induced apoptosis, and arrested the cell cycle. | Vf: 2.91 (MCF-7), 1.914 (MDA-MB-231); Vg: 0.891 (MCF-7), 3.479 (MDA-MB-231) | [21] |
| 1,2,4-triazole pyridine derivatives (TP1-TP7) | B16F10 (murine melanoma) | All compounds showed moderate to potent anticancer activities. | 41.12 - 61.11 | [22] |
| Hydrazone-bearing 1,2,4-triazole (BIH4) | MDA-MB-231 (breast cancer) | Exhibited significant dose-dependent cytotoxicity and induced cell cycle arrest. | Not specified, but significant | [23] |
Expert Insights: The versatility of the 1,2,4-triazole ring allows for its incorporation into hybrid molecules, combining its favorable properties with other pharmacophores to target specific cancer-related pathways.[24] For example, hybridization with moieties known to interact with tubulin or specific kinases has proven to be a successful strategy.[19] Molecular docking studies are invaluable in this context, helping to predict the binding modes of new derivatives to their target enzymes and guiding the design of more potent and selective inhibitors.[23]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[25][26] It relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Mechanism of the MTT Assay
Caption: Principle of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[27]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[28] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[28]
Antimicrobial Activity: A Growing Area of Investigation
While not as extensively explored as their antifungal and anticancer properties, 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[24] The continued rise of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial agents, and 1,2,4-triazoles represent a promising starting point.[24]
Comparative Antibacterial Efficacy
The following table highlights the in vitro antibacterial activity of various 1,2,4-triazole derivatives against pathogenic bacterial strains, with MIC values indicating their potency.
| Derivative Class/Compound | Bacterial Strain(s) | Key Findings | MIC (μg/mL) | Reference(s) |
| Novel ofloxacin analogues with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | Activity was comparable to the parent drug, ofloxacin. | 0.25 - 1 | [29] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | E. coli k88ad, S. aureus k99 | Showed high bactericidal and bacteriostatic effects. | 0.039 - 0.156 | [30] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) | S. aureus, S. pyogenes | Activity was equal to or higher than standard drugs ampicillin and chloramphenicol. | 0.264 mM (S. aureus), 0.132 mM (S. pyogenes) | [29] |
| 1,2,4-triazole-3-thione derivatives | P. aeruginosa, E. coli, K. pneumoniae | Azomethine derivatives were highly active against P. aeruginosa. | 16 | [29] |
Expert Insights: A successful strategy in developing antibacterial 1,2,4-triazoles has been the hybridization of the triazole ring with known antibiotic scaffolds, such as fluoroquinolones.[29] This approach can lead to compounds with improved activity profiles and the potential to overcome existing resistance mechanisms.[24]
Experimental Protocol: The broth microdilution method, as described for antifungal susceptibility testing, is also the standard procedure for determining the MIC of antibacterial compounds. The primary differences are the use of bacterial-specific growth media (e.g., Nutrient Broth or Mueller-Hinton Broth) and typically shorter incubation times (18-24 hours).
Conclusion
The 1,2,4-triazole scaffold is a remarkably versatile and enduringly important platform in the discovery of new therapeutic agents. Its derivatives have demonstrated potent and clinically relevant activities against a wide range of pathological targets, from fungal enzymes to cancer cell proliferation pathways and bacterial growth. The comparative data and standardized protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to navigate this promising area of medicinal chemistry. Future research, particularly focusing on innovative molecular hybridization and structure-based design, will undoubtedly continue to unlock the full therapeutic potential of this privileged heterocyclic system.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Retrieved from [Link]
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]
-
JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Retrieved from [Link]
-
Ceska a Slovenska farmacie. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
-
PubMed Central. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) DISCUSSION AND CHARACTERIZATION OF ANTIFUNGAL PROPERTIES OF SOME 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]
-
PubMed. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
ASM Journals. (n.d.). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Retrieved from [Link]
-
PubMed Central. (n.d.). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Retrieved from [Link]
-
SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Retrieved from [Link]
-
PubMed Central. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]
-
SciSpace. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. isres.org [isres.org]
- 21. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 23. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. MTT assay overview | Abcam [abcam.com]
- 29. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-3-cyclopropyl-1H-1,2,4-Triazole
This document provides essential, procedural guidance for the safe and compliant disposal of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is specifically designed for researchers, scientists, and professionals in the drug development field who handle such specialized chemical compounds.
The disposal of any chemical waste, particularly chlorinated heterocyclic compounds, is not merely a logistical task but a critical final step in the experimental lifecycle. The procedures outlined below are grounded in established safety principles and regulatory standards to mitigate risks associated with toxicity, reactivity, and environmental persistence.
Hazard Identification and Risk Assessment
The core structure, a chlorinated triazole, suggests that this compound must be treated as hazardous waste.[1] Combustion, if incomplete, can generate highly toxic byproducts like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[4] Therefore, disposal must be managed by a licensed facility capable of high-temperature incineration with appropriate flue gas scrubbing.
Table 1: Inferred Hazard Profile and Precautionary Measures Based on data from structurally related triazole compounds.[1][5][6][7]
| Hazard Category | GHS Classification (Inferred) | Precautionary Statement(s) |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |
| Reproductive Toxicity | Category 1B or 2 | H360/H361: May damage fertility or the unborn child. |
| Hazardous to the Aquatic Environment | Category 1 or 2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment | Not Applicable | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Spill & Exposure Response | Not Applicable | P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Disposal | Not Applicable | P501: Dispose of contents/container to an approved waste disposal plant.[5][8][9] |
Essential Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as well as toxicity, a stringent PPE protocol is mandatory.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat is required. For handling larger quantities or dealing with spills, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a particulate filter.[10] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or generates dust.
-
Control and Contain: Prevent the spilled material from entering drains or waterways.[1][11]
-
Cleanup (for minor spills):
-
Don appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Moistening the absorbent material slightly can help prevent dust generation.[10]
-
Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[2][4][10]
-
Use a wet cloth or sponge to decontaminate the spill area, and place the cleaning materials into the same hazardous waste container.
-
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department, regardless of size.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][12]
Workflow for Proper Disposal of this compound
Caption: Disposal workflow from lab generation to final confirmation.
Detailed Protocol:
-
Waste Segregation (In-Lab):
-
Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated absorbent from spills), in a dedicated, robust, and sealable container.
-
Contaminated Items: Place lightly contaminated items like gloves, bench paper, and pipette tips into a separate, clearly labeled, sealed plastic bag or container designated for this waste stream.
-
Causality: Proper segregation is crucial. Mixing chlorinated compounds with other chemical waste, especially strong acids or bases, can lead to unforeseen hazardous reactions.[4] It also ensures accurate classification and safe handling by the disposal facility.
-
-
Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". If it is a mixture, all components must be listed. The label should also include the date accumulation started and display appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).[11]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from heat or ignition sources.
-
The SAA should have secondary containment to control any potential leaks. Keep the container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative body for managing hazardous waste and will provide specific instructions compliant with local, state, and federal regulations (e.g., EPA guidelines).[12][13]
-
Do not attempt to contract a waste disposal company directly. All waste disposal must be managed through official institutional channels.
-
-
Final Disposal Method:
-
The designated and accepted method for chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such hazardous waste.[8] This process ensures the complete destruction of the molecule into less harmful components.
-
Landfilling is not an appropriate disposal method due to the compound's potential toxicity and persistence in the environment.
-
By following these procedures with diligence and care, you contribute to a safe and responsible laboratory environment, safeguarding both yourself and the broader ecosystem.
References
- Proper Disposal of 3-(phenoxymethyl)
- Safety D
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 1,2,4-1H-Triazole. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1,2,4-Triazole, sodium deriv
- International Chemical Safety Cards (ICSC) - 1,2,4-TRIAZOLE. ILO and WHO.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry.
- Safety Data Sheet - 5-Amino-3-[(4-chlorophenyl)amino]-1H-1,2,4-triazole. Apollo Scientific.
- Safety Data Sheet - 3-Chloro-1H-1,2,4-triazole. Apollo Scientific.
- SAFETY DATA SHEET - 1,2,3-1H-Triazole. Fisher Scientific.
- Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH.
- 5-bromo-3-cyclopropyl-1H-1,2,4-triazole Safety D
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
Sources
- 1. carlroth.com [carlroth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
